Flutoprazepam

Catalog No.
S528226
CAS No.
25967-29-7
M.F
C19H16ClFN2O
M. Wt
342.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flutoprazepam

CAS Number

25967-29-7

Product Name

Flutoprazepam

IUPAC Name

7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one

Molecular Formula

C19H16ClFN2O

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C19H16ClFN2O/c20-13-7-8-17-15(9-13)19(14-3-1-2-4-16(14)21)22-10-18(24)23(17)11-12-5-6-12/h1-4,7-9,12H,5-6,10-11H2

InChI Key

OFVXPDXXVSGEPX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7-chloro-1-cyclopropylmethyl-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one, flutoprazepam, KB 509, KB-509

Canonical SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F

The exact mass of the compound Flutoprazepam is 342.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Flutoprazepam mechanism of action GABA receptor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Flutoprazepam is a benzodiazepine class drug that exerts its therapeutic effects as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor [1] [2]. It does not directly activate the receptor but potentiates the effect of its native agonist, GABA.

The core mechanism involves binding to a specific site at the interface of the α and γ2 subunits of the pentameric GABA-A receptor [1] [3] [4]. This binding increases the receptor's affinity for GABA. When GABA subsequently binds, the channel opens more frequently, allowing a greater influx of chloride ions (Cl⁻) into the neuron [1] [2]. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thereby producing widespread inhibitory effects throughout the central nervous system [1].

The following diagram illustrates this core signaling pathway:

G GABA GABA Binding Receptor GABAA Receptor (Chloride Channel) GABA->Receptor  Binds BZD This compound Binding (α+/γ2- interface) BZD->Receptor  Potentiates Chloride Chloride Ion (Cl⁻) Influx Receptor->Chloride Channel Opens More Frequently Effect Neuronal Hyperpolarization (Reduced Excitability) Chloride->Effect

GABA-A Receptor Subunit Selectivity and Effects

The GABA-A receptor is a heteropentamer, and its subunit composition (e.g., α1-6, β1-3, γ1-3) determines its physiological and pharmacological role [3] [4]. Classical benzodiazepines like this compound require the presence of a γ2 subunit and either an α1, α2, α3, or α5 subunit to exert their effect [3]. They do not bind to receptors containing α4 or α6 subunits [3].

Research using genetically modified mice has linked modulation of specific α subunits to distinct clinical effects, as summarized below [3]:

GABA-A Receptor Subunit Primary Associated Pharmacological Effect
α1 Sedation [3]
α2 Anxiolysis (anxiety reduction) [3]
α3 Potential role in anxiolysis; muscle relaxation [3]
α5 Cognition (memory and learning) [3]

This compound is considered a non-selective benzodiazepine, meaning it modulates all diazepam-sensitive receptor subtypes (α1, α2, α3, and α5 in combination with β and γ2), which accounts for its broad spectrum of effects including anxiolysis, sedation, muscle relaxation, and anticonvulsant activity [1] [3].

Quantitative Data on Modulator Effects

The table below summarizes the key functional impacts of this compound and related benzodiazepines on GABAergic neurotransmission, based on experimental observations:

Functional Parameter Impact of this compound / Benzodiazepines Experimental Context / Key Finding
Tonic Inhibition Potentiates extrasynaptic receptor activity, sustaining inhibition. Mediated by high-affinity extrasynaptic receptors (e.g., containing α5 subunits) [5].
Phasic Inhibition Potentiates synaptic receptor activity, shaping fast neurotransmission. Enhances amplitude and prolongs decay of inhibitory postsynaptic currents (IPSCs) [6] [7].
Spontaneous Gating Increases the rate of agonist-independent receptor opening. Flurazepam upregulates spontaneous activity by affecting opening/closing transitions [7].
Receptor Desensitization Promotes entry into a desensitized state. Flurazepam can cause receptors to enter a desensitized state even in the absence of GABA [7].

Key Experimental Protocols for Investigation

To study the mechanism of benzodiazepines like this compound, several established electrophysiological and imaging techniques are used. The workflow for a typical patch-clamp study is outlined below:

G A Cell Preparation (Neuronal cultures or recombinant cell lines) B Transfection (If using recombinant GABAA receptors) A->B C Patch-Clamp Recording (Whole-cell or outside-out configuration) B->C D Drug Application (Ultrafast perfusion system) C->D E Data Analysis (Kinetic modeling of currents) D->E

Here are the detailed methodologies for the key experimental approaches:

  • Two-Electrode Voltage Clamp (TEVC) in Oocytes

    • Purpose: To characterize the efficacy and potency of modulators on recombinant GABA-A receptors of defined subunit composition [8] [4].
    • Procedure: cRNA for human or rat GABA-A receptor subunits (e.g., αxβ3γ2) is injected into Xenopus laevis oocytes. After incubation for expression, oocytes are voltage-clamped, and currents are measured in response to GABA applications alone and in combination with the benzodiazepine. The potentiation of the GABA-evoked current by the modulator is quantified [8].
  • Whole-Cell Patch-Clamp in Mammalian Cells

    • Purpose: To investigate the modulation of synaptic and extrasynaptic receptors in neurons or recombinant systems under more physiological conditions [6] [7].
    • Procedure: Cells are transfected with receptor subunit cDNAs [7]. Pipettes with intracellular solution gain electrical access to the cell. Using ultrafast perfusion systems, neurons are exposed to GABA (to simulate synaptic transmission) or low, sustained GABA concentrations (to simulate tonic inhibition), with and without the benzodiazepine. Effects on miniature inhibitory postsynaptic currents (mIPSCs), tonic current, and current deactivation kinetics are analyzed [6] [7].
  • Radioligand Binding Displacement Assays

    • Purpose: To determine the binding affinity and selectivity of a benzodiazepine for different GABA-A receptor subtypes [8] [3].
    • Procedure: Cell membranes expressing specific GABA-A receptor subtypes are incubated with a known radiolabeled benzodiazepine (e.g., [³H]flunitrazepam). The test compound (e.g., this compound) is added in increasing concentrations to compete for the binding site. The concentration that displaces 50% of the radioligand (IC₅₀) is calculated to determine affinity [8].

Important Considerations for Researchers

  • Distinct Binding Modes: Do not assume a universal binding mode for all benzodiazepines. Evidence suggests that different benzodiazepine chemotypes can interact with the binding pocket via distinct orientations, which can influence subtype selectivity and functional effects [8].
  • Context-Dependent Effects: The modulatory effect of benzodiazepines is not static. It can be influenced by experimental conditions such as GABA concentration and extracellular pH. For instance, the effect of flurazepam is more pronounced at low GABA concentrations and under acidic conditions (pH 6.0) [6].
  • Challenges in Translating Selectivity: A significant challenge in the field is designing compounds with true in vivo subtype selectivity. Many compounds showing promising selectivity in vitro fail to replicate this in living organisms due to complex brain pharmacokinetics and the need to achieve receptor occupancy high enough for efficacy without engaging off-target subtypes [4].

References

Comprehensive Technical Guide: Norflurazepam (N-Desalkylflurazepam) as an Active Metabolite of Flutoprazepam

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Norflurazepam (also known as N-Desalkylflurazepam) is a significant active metabolite of several therapeutic benzodiazepines, including flutoprazepam, flurazepam, fludiazepam, midazolam, and quazepam. [1] [2] It is classified as a 1,4-benzodiazepine and has emerged as a designer benzodiazepine in its own right, being sold as a New Psychoactive Substance (NPS) since approximately 2016. [1] [3] [4]

Its clinical and recreational effects are mediated through the gamma-aminobutyric acid (GABA)A receptor complex, where it acts as a positive allosteric modulator. [3] [5] Specifically, it binds unselectively to various benzodiazepine receptor subtypes, potentiating GABA's inhibitory effects and leading to a characteristic profile of central nervous system (CNS) depression. [1] [4] The compound is documented to possess anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. [2] The following table summarizes its core chemical and pharmacological characteristics.

Table 1: Core Chemical and Pharmacological Profile of Norflurazepam

Property Description
Systematic Name 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one [1]
Molecular Formula C₁₅H₁₀ClFN₂O [1] [2]
Molecular Weight 288.70 g/mol (base), 288.71 g/mol (base) [1] [2]
CAS Number 2886-65-9 [1] [4]
Melting Point 205 to 206 °C (401 to 403 °F) [1]
Pharmacological Role Positive Allosteric Modulator of GABAA Receptor [3] [5]
Primary Effects Anxiolytic, anticonvulsant, sedative, skeletal muscle relaxant [2]

Metabolic Pathways and Parent Drugs

Norflurazepam's primary significance in pharmacology and toxicology stems from its role as a long-lived active metabolite. It is the principal active metabolite responsible for the sustained effects of its parent drugs. [6] [5]

  • This compound: Following a single oral dose, concentrations of the parent compound This compound decline rapidly, becoming undetectable in serum within 6-9 hours. Conversely, norflurazepam appears rapidly (within 2 hours) and reaches concentrations much greater than the parent compound, with a slow elimination phase. It is therefore conclusively established that this compound acts predominantly as a prodrug for norflurazepam. [7] [8] [6]
  • Other Precursors: Norflurazepam is also a major active metabolite of flurazepam, fludiazepam, quazepam, midazolam, flutazolam, and ethyl loflazepate. [1] [4] [9] This shared metabolic pathway is critical for understanding cross-tolerance and cumulative effects in patients prescribed multiple benzodiazepines.

The following diagram illustrates the central metabolic relationship between this compound and norflurazepam, and its connection to the GABAergic system.

G This compound This compound Norflurazepam Norflurazepam This compound->Norflurazepam Hepatic Metabolism GABA_A_Receptor GABA_A_Receptor Norflurazepam->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Chloride_Influx GABA_A_Receptor->Chloride_Influx Potentiates CNS_Effects CNS_Effects Neuronal_Inhibition Neuronal_Inhibition Chloride_Influx->Neuronal_Inhibition Causes Neuronal_Inhibition->CNS_Effects Manifests as

Figure 1: Metabolic and Pharmacodynamic Pathway of this compound. This compound is metabolized to the active norflurazepam, which potentiates the GABA-A receptor, leading to CNS effects.

Pharmacokinetic Parameters

The pharmacokinetics of norflurazepam are characterized by high oral bioavailability, extensive distribution, and a very long elimination half-life that leads to significant accumulation, particularly during continuous administration. [1] [2]

Key quantitative parameters are detailed in the table below. The considerable variability in half-life is influenced by factors such as age, sex, liver function, and the use of concomitant medications that induce or inhibit cytochrome P450 enzymes. [1] [7]

Table 2: Comprehensive Pharmacokinetic Parameters of Norflurazepam

Parameter Value / Range Notes & Conditions
Bioavailability Not explicitly quantified for pure compound; this compound: 80-90% [6] High, inferred from parent drug absorption.
Time to Peak (Tmax) 2 - 12 hours [2] [7] Following this compound administration.
Peak Concentration (Cmax) ~10-20.4 ng/mL [1] Following a single 15 mg dose of flurazepam.
Elimination Half-Life (t½β) 40 - 250 hours [1] [2] Highly variable; average ~71 hours [1] or ~90 hours from this compound. [7] [8]
Half-Life (Continuous Use) 150 - 200 hours [1] Demonstrates significant accumulation.
Protein Binding Not explicitly specified for metabolite; Flurazepam: 83% [5] Data from parent drug flurazepam.
Route of Elimination Renal (as conjugated metabolites) [1] [5] Primarily excreted in urine.
Metabolism Hepatic [1] [6] Primarily via cytochrome P450 enzymes.

Analytical Methodologies and Detection

Accurate identification and quantification of norflurazepam in biological matrices are essential for clinical monitoring, forensic toxicology, and drug development research. The following experimental protocols are derived from published methodologies.

Sample Preparation and Extraction
  • Matrix: Serum, plasma, or whole blood. [7] [9]
  • Extraction: Techniques include liquid-liquid extraction (LLE) using organic solvents or solid-phase extraction (SPE). Some advanced methods, such as those used for ethyl loflazepate metabolites, employ radio-high-performance liquid chromatography with direct injection of crude plasma samples. [4] [9]
Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method has been developed for the determination of flurazepam and its metabolites, including norflurazepam, in human urine and blood using an electron capture detector (ECD). This method offers sufficient sensitivity for therapeutic dose levels. [9]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Liquid chromatography/single quadrupole mass spectrometry is used for screening various sedative-hypnotics in serum. [6] High-resolution mass spectrometry (HRMS) has been applied to study the metabolism of norflurazepam and related benzodiazepines in human hepatocytes and authenticate intake via urine samples. [9]
  • High-Performance Liquid Chromatography (HPLC): Used in pharmacokinetic studies alongside GC-MS, providing complementary data. [7] [8]

The workflow for the identification and quantification of norflurazepam is summarized below.

G Biological_Sample Biological_Sample Sample_Prep Sample_Prep Biological_Sample->Sample_Prep Serum/Plasma/Urine LC_MS LC_MS Sample_Prep->LC_MS Extract GC_MS GC_MS Sample_Prep->GC_MS Extract Data_Analysis Data_Analysis LC_MS->Data_Analysis Quantify & Identify GC_MS->Data_Analysis Quantify & Identify

Figure 2: Analytical Workflow for Norflurazepam Detection. Core methodologies for identifying and quantifying the compound in biological matrices.

Clinical, Toxicological, and Regulatory Considerations

Accumulation and Drug Interactions

The very long elimination half-life of norflurazepam makes it highly prone to accumulation in tissues during repeated administration, increasing the risk of adverse effects like prolonged sedation, cognitive impairment, and psychomotor dysfunction over time. [1] [7] Norflurazepam is metabolized by hepatic cytochrome P450 enzymes (particularly CYP3A4). Its plasma levels can be significantly altered by liver disease and concomitant use of CYP inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole). [1] [3]

Emergence as a Designer Drug

Norflurazepam has been sold as a designer benzodiazepine or "research chemical" since around 2016. [1] [3] [4] These substances pose significant public health risks due to:

  • Uncertain Purity and Composition: Lack of quality control in illicit manufacturing. [3]
  • Lack of Safety Data: Unknown toxicological and clinical profiles. [3]
  • Potentiation of Overdose: Frequently used in combination with other CNS depressants like opioids and alcohol, dramatically increasing the risk of fatal respiratory depression. [3]
Regulatory Status

The legal status of norflurazepam and its precursors varies globally.

  • Canada: Norflurazepam is listed as a Schedule IV controlled substance. [1] [4]
  • Germany: It is classified under the NpSG (New Psychoactive Substances Act), restricting it to industrial and scientific use. [1]
  • United Kingdom: Its circulation is controlled under the Psychoactive Substances Act. [1]
  • United States: this compound is unscheduled, though norflurazepam may be controlled by analogy or under analogue acts. [6]

References

Flutoprazepam metabolism hepatic CYP450 enzymes pathway

Author: Smolecule Technical Support Team. Date: February 2026

Known Pharmacokinetics of Flutoprazepam

The key pharmacokinetic study indicates that this compound acts as a prodrug. The table below summarizes the primary findings from a study in normal subjects [1].

Parameter Finding
Parent Drug (this compound) Serum concentrations were very low (max <5 ng/mL) and declined rapidly, becoming undetectable within 6-9 hours.
Primary Active Metabolite N-desalkylthis compound (also referred to as N-desalkylflurazepam).
Metabolite Kinetics Appeared rapidly, peaked between 2-12 hours, and declined slowly with a mean elimination half-life of about 90 hours.
Other Metabolites 3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam were below detection limits (2 ng/mL).
Clinical Correlation The mild CNS effects correlated with the early presence of the parent drug, while the long-term activity is attributed to the persistent N-desalkyl metabolite.

Proposed Metabolic Pathway and CYP Involvement

Although the specific enzymes for this compound are not confirmed, its metabolic fate is similar to other benzodiazepines like flurazepam. The initial and critical step is N-dealkylation, which is commonly catalyzed by CYP3A4 and, to a lesser extent, CYP3A5 [2] [3] [4].

The following diagram illustrates the hypothesized primary metabolic pathway and the potential enzymes involved.

G This compound This compound CYP3A4 CYP3A4/CYP3A5 (Primarily hypothesized) This compound->CYP3A4  N-dealkylation Metabolite N-desalkylthis compound (Long-acting active metabolite) Excretion Excretion Metabolite->Excretion  Further metabolism & Elimination CYP3A4->Metabolite

For the N-desalkyl metabolite, subsequent metabolism (like 3-hydroxylation) likely occurs before final elimination via glucuronidation and renal excretion. These later phases are typically not mediated by CYP450 enzymes [4].

Experimental Strategies for Pathway Characterization

To definitively identify the metabolizing enzymes, you would need to employ a set of established in vitro methodologies. The workflow below outlines a standard experimental approach.

G Step1 1. Human Liver Microsomes (HLM) Incubation Step2 2. Recombinant CYP Enzyme Screening Step1->Step2 Step3 3. Chemical Inhibition in HLM Step2->Step3 Step4 4. Metabolite Identification & Kinetics Step3->Step4

Here are the detailed protocols for each step:

  • Human Liver Microsomes (HLM) Incubation [5]

    • System: Incubate this compound with pooled HLM (e.g., 0.5 mg/mL protein) in a potassium phosphate buffer (pH 7.4) with an NADPH-generating system.
    • Conditions: Typical incubations are at 37°C for 30-60 minutes. Terminate the reaction with ice-cold acetonitrile.
    • Analysis: Use LC-MS/MS to detect and quantify the formation of N-desalkylthis compound and other potential metabolites.
  • Recombinant CYP Enzyme Screening [5]

    • System: Incubate this compound with individual supersomes expressing specific CYP enzymes (e.g., CYP3A4, CYP3A5, CYP2C19, CYP2C9).
    • Purpose: This directly identifies which single enzyme can produce the primary metabolite.
  • Chemical Inhibition in HLM [2] [6]

    • Method: Conduct HLM incubations in the presence of selective chemical inhibitors.
    • Inhibitors to Use:
      • CYP3A4: Ketoconazole (1-2 µM) or itraconazole.
      • CYP2C19: (+)-N-3-Benzyl-nirvanol (1-10 µM).
    • Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor indicates that enzyme's contribution.
  • Metabolite Identification & Kinetics [3] [5]

    • Kinetics: Using HLM or recombinant enzymes, vary the substrate concentration (e.g., 1-200 µM) to determine Michaelis-Menten parameters (Km, Vmax) for the N-dealkylation reaction.
    • Identification: Use advanced techniques like LC-ion trap-time-of-flight (LCMS-IT-TOF) mass spectrometry to identify unknown minor metabolites.

Clinical Implications and Drug Interaction Potential

Given the strong hypothesis that CYP3A4/5 mediates the primary metabolism, this compound is susceptible to clinically significant drug-drug interactions [2] [7].

Interacting Agent Type Examples Potential Effect on this compound Exposure
CYP3A4 Inhibitors Ketoconazole, clarithromycin, ritonavir, grapefruit juice Increase parent drug and metabolite levels; risk of excessive sedation and respiratory depression.
CYP3A4 Inducers Rifampicin, carbamazepine, St. John's wort Decrease parent drug and metabolite levels; potential therapeutic failure.

References

Flutoprazepam pharmacodynamics receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Profile and Mechanism of Action

Flutoprazepam is a benzodiazepine derivative that exerts its therapeutic effects as a positive allosteric modulator of the GABAA receptor in the central nervous system [1] [2].

  • Primary Mechanism: It binds to a specific site at the interface of the α and γ subunits of the GABAA receptor, which is a ligand-gated chloride channel [1]. This binding increases the receptor's affinity for GABA, the main inhibitory neurotransmitter.
  • Cellular Effect: The enhanced GABAergic transmission leads to an increased frequency of chloride channel opening, causing an influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and resulting in overall CNS depression [1].
  • Therapeutic Effects: This molecular mechanism underlies its range of clinical effects, including anxiolysis, sedation, muscle relaxation, and anticonvulsant activity [1] [2].

Metabolism and Active Metabolites

Pharmacokinetic studies reveal that this compound acts primarily through a major active metabolite. The table below summarizes the key pharmacokinetic parameters derived from human studies following a single 2 mg oral dose [3].

Compound Peak Serum Concentration Time (Hours) Elimination Half-Life (Hours) Key Findings
This compound (Parent) Under 2 hours Very short (undetectable after 6-9 hours) Serum concentrations were extremely low (<5 ng/mL at 2 h); unlikely to contribute significantly to clinical effects.
N-desalkylthis compound (Metabolite) 2 to 12 hours ~90 hours Serum concentration was much greater than the parent compound at all times; considered the primary driver of therapeutic activity.

This metabolic pathway is common to several benzodiazepines. For instance, a study on the related drug flurazepam showed that its N-desalkyl metabolite (desalkylflurazepam) had a very high binding affinity (Kᵢ = 0.85 nM) in rat brain membranes, far exceeding that of the parent compound [4] [5]. This supports the concept that long-lasting benzodiazepine effects are mediated by persistent active metabolites.

The relationship between this compound administration, its metabolism, and its primary active agent can be visualized as follows:

G A Oral Administration of This compound B Rapid Absorption & Extensive Metabolism A->B C N-desalkylthis compound (Primary Active Metabolite) B->C D Binds to GABA_A Receptor (α+/γ2- interface) C->D E Enhanced GABAergic Neurotransmission D->E F Therapeutic Effects: Anxiolysis, Sedation, Muscle Relaxation E->F

Insight for Researchers

  • Investigate the Metabolite: Focus your literature search on the binding characteristics of N-desalkylthis compound. Its long half-life and high serum concentrations make it the most relevant pharmacological agent.
  • Explore Related Compounds: The binding data for the metabolite of the structurally related drug flurazepam (desalkylflurazepam) can serve as a useful, though not perfect, proxy for understanding potential high-affinity binding [4] [5].
  • Utilize Predictive Models: Recent scientific literature employs Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies to predict the biological activity and binding affinity of benzodiazepines for which experimental data is lacking [6]. This computational approach could be valuable for generating hypotheses about this compound's binding profile.

References

Flutoprazepam safety profile side effects CNS depression

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Safety Overview

Flutoprazepam is a benzodiazepine with anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. Its safety profile is closely tied to its mechanism of action and pharmacokinetics [1] [2].

  • Mechanism of Action: Like other benzodiazepines, this compound potentiates the effect of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. It binds to the GABA-A receptor at the interface of the α and γ subunits, increasing the receptor's affinity for GABA. This enhances chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability, which underlies its therapeutic and CNS depressant effects [1] [3].
  • Pharmacokinetics and Metabolite Activity: A critical safety consideration is its metabolism. This compound is rapidly converted to its active metabolite, N-desalkylflurazepam (norflurazepam) [4]. The parent drug becomes undetectable within hours, but the metabolite has a much longer average elimination half-life of 90 hours and can be detected for up to 4 days [4]. This leads to prolonged effects and a risk of accumulation, especially with repeated dosing.

The following diagram illustrates the core mechanism of action and key metabolic pathway of this compound.

G This compound This compound GABAA_Receptor GABAA_Receptor This compound->GABAA_Receptor  Binds to Hepatic Metabolism Hepatic Metabolism This compound->Hepatic Metabolism  Rapid Conversion Norflurazepam Norflurazepam Norflurazepam->GABAA_Receptor  Binds to Chloride Channel\nOpening Frequency ↑ Chloride Channel Opening Frequency ↑ GABAA_Receptor->Chloride Channel\nOpening Frequency ↑ Neuronal_Inhibition Neuronal_Inhibition Hepatic Metabolism->Norflurazepam  Produces Active Metabolite Chloride Influx (Cl⁻) ↑ Chloride Influx (Cl⁻) ↑ Chloride Channel\nOpening Frequency ↑->Chloride Influx (Cl⁻) ↑ Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride Influx (Cl⁻) ↑->Neuronal_Hyperpolarization Neuronal_Hyperpolarization->Neuronal_Inhibition

Adverse Effects and CNS Depression Risks

The CNS depressant effects of this compound are responsible for both its therapeutic and adverse effects. The table below summarizes the primary safety concerns.

Effect Category Specific Side Effects & Risks Notes & High-Risk Populations
Common CNS Effects Drowsiness, sedation, dizziness, lightheadedness, fatigue, muscle weakness [5] [2]. Often dose-dependent; can impair alertness the next day [5].
Cognitive & Motor Impairment Memory impairment, concentration difficulties, confusion, ataxia (clumsiness/unsteadiness) [5] [3]. A major concern for the elderly, increasing fall risk [5].
Dependency & Withdrawal Physical/psychological dependence [5]. Withdrawal: anxiety, agitation, insomnia, tremors, seizures [6]. Risk is higher with long-term use; must taper dose [5] [6].
Paradoxical Reactions Increased anxiety, agitation, irritability, hallucinations [2]. Less common but can occur.
Respiratory Depression Slow or stopped breathing [2]. Risk is significantly potentiated by concurrent use of alcohol, opioids, or other CNS depressants [2].
Other Considerations Gastrointestinal issues (nausea, constipation) [5]. Can also cause mood changes, such as depression [5].

Research and Regulatory Context

  • Designer Benzodiazepine Concerns: While this compound itself is a prescribed medication, its active metabolite, norflurazepam (N-desalkylflurazepam), has been identified as an emerging designer benzodiazepine sold since 2016 [4]. This highlights the abuse potential of this class of drugs. The DEA has placed several synthetic benzodiazepines into Schedule I due to their public health risk [7].
  • Regulatory Status: Norflurazepam is currently unregulated in most countries, though its parent compounds are often controlled under international treaties [4].

References

HPLC method development flutoprazepam analysis chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Procedure Protocol

The following protocol provides a detailed, step-by-step guide for an HPLC analysis suitable for a benzodiazepine drug substance.

1. Scope This procedure describes a reversed-phase HPLC method for the assay and related substance determination of a benzodiazepine drug substance in bulk form.

2. Materials and Equipment

  • HPLC System: HPLC or UHPLC system with quaternary pump, autosampler, column oven, and Photodiode Array (PDA) or UV-Vis detector [1] [2].
  • Data Station: Computer system with chromatography data software (CDS).
  • Analytical Column:
    • HPLC: C18 column (e.g., 250 mm × 4.6 mm, 5 µm) [3] [2].
    • UHPLC (for faster analysis): C18 column (e.g., 100 mm × 3 mm, 3 µm) [4].
  • Chemicals: HPLC or LC-MS grade Methanol, Acetonitrile, Water, and other mobile phase modifiers (e.g., Triethylamine, Potassium dihydrogen phosphate, Phosphoric acid) [5] [2].

3. Chromatographic Conditions

  • Mobile Phase: Utilize a gradient elution for complex impurity separation [5] [1]. A suggested starting point is:
    • Mobile Phase A: Phosphate Buffer (15 mM, pH 6.0) or a similar aqueous buffer [2].
    • Mobile Phase B: Methanol or Acetonitrile [1] [3].
    • Example Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 70 | 30 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 25.1 | 70 | 30 | | 30 | 70 | 30 |
  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column (adjust proportionally for UHPLC columns) [5] [2].
  • Column Temperature: 30-45°C [2].
  • Detection Wavelength: 230-245 nm (optimize based on the drug's UV spectrum) [3] [2].
  • Injection Volume: 10-20 µL [2].

4. Preparation of Solutions

  • Diluent: Use a solvent that completely dissolves the analyte, typically a mixture of the mobile phase or methanol [2].
  • System Suitability Solution: Prepare a solution containing the main drug component and any available known impurities at a specified level to demonstrate resolution.
  • Test Solution: Dissolve an appropriate amount of the drug substance in the diluent to a target concentration (e.g., 1 mg/mL for assay).
  • Standard Solution: Accurately weigh and dilute a certified reference standard of the drug substance to the same nominal concentration as the test solution for assay.

5. System Suitability Before analysis, the system must meet predefined criteria [6]. A typical set of requirements is summarized in the table below.

Method Validation Protocol

The International Council for Harmonisation (ICH) guidelines define the key parameters that must be validated to ensure the method is suitable for its intended use [5] [6]. The table below outlines these parameters and typical acceptance criteria.

Validation Parameter Description Typical Acceptance Criteria
Specificity [6] Ensures the method can assess the analyte unequivocally in the presence of other components. No interference from blank, placebo, or degradation products. Peak purity > 99.0%.
Accuracy (Recovery) [6] Closeness of the measured value to the true value. Recovery of 98–102% for the drug substance.

| Precision | Degree of scatter in a series of measurements. | Repeatability: RSD ≤ 1.0% for assay. Intermediate Precision: RSD ≤ 2.0% (across different days, analysts, or instruments). | | Linearity [6] | The ability to obtain test results proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999. | | Range [6] | The interval between the upper and lower concentrations of analyte. | Typically from LOQ to 120% or 150% of the test concentration. | | Robustness [6] | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met despite variations (e.g., flow rate ±0.1 mL/min, temperature ±2°C). | | Limit of Detection (LOD) & Quantification (LOQ) [6] | The lowest amount of analyte that can be detected or quantified. | LOD: Signal-to-Noise ratio ≥ 3:1. LOQ: Signal-to-Noise ratio ≥ 10:1; Precision (RSD) ≤ 5%. |

Workflow for Method Development & Validation

The following diagram illustrates the logical workflow for developing and validating an HPLC method.

Start Define Analytical Target Profile (ATP) A Select Initial Conditions (Column, Mobile Phase, Detection) Start->A B Optimize for Selectivity and Resolution A->B C Finalize Chromatographic Method B->C D Perform Pre-Validation Testing C->D E Formal Method Validation (ICH Q2(R2)) D->E F Document and Approve Method E->F

Practical Considerations for Flutoprazepam

Since a specific method was not found, here are key points to consider during development for this compound:

  • Start with a Generic Approach: Begin method development using a common C18 column and a water/acetonitrile or water/methanol mobile phase with a gradient elution [1].
  • Optimize Selectivity: Adjust the pH of the aqueous buffer (e.g., between 3 and 7) to influence the retention and peak shape of this compound, especially if it has ionizable groups [1] [2].
  • Leverage UHPLC: To significantly reduce analysis time and solvent consumption, consider transferring the final HPLC method to a UHPLC platform using a sub-2µm particle column [4].
  • For Complex Samples: If analyzing this compound in biological matrices (e.g., plasma), more complex sample preparation (like liquid-liquid extraction) or specialized columns (e.g., Restricted Access Media - RAM) would be required to handle proteins and other interfering components [7] [8].

References

Application Note: Towards a GC-MS Method for Flutoprazepam in Human Serum

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Analytical Challenge Flutoprazepam is a benzodiazepine whose pharmacokinetics were historically studied using GC-MS [1] [2] [3]. A 1989 study reported that after a single 2 mg dose, serum concentrations of the parent this compound fall below detectable levels (less than 2 ng/mL) within 6-9 hours, while its major active metabolite, N-desalkylthis compound, reaches much higher concentrations and has a very long elimination half-life (approximately 90 hours) [1] [3]. This presents a key challenge: any modern method must be highly sensitive to detect the rapidly declining parent compound and must target the persistent metabolite for a relevant clinical or forensic window of detection.

2. Key Pharmacokinetic Data The table below summarizes the critical pharmacokinetic parameters from the foundational study, which should inform the development of any new analytical method.

Parameter This compound (Parent Compound) N-desalkylthis compound (Active Metabolite)
Serum Concentration Very low (below 5 ng/mL at 2h) [1] Much higher than parent at all times [1]
Detection Window Becomes undetectable within 6-9 hours [1] Detected for an extended period due to long half-life
Elimination Half-life Not determined (rapidly eliminated) ~90 hours (slow elimination) [1]
Clinical Significance Unlikely to contribute significantly to effects [3] Believed to be primarily responsible for therapeutic activity [3]

3. Proposed Experimental Protocol

This protocol is synthesized and adapted from modern GC-MS methodologies for seized drugs [4] and multi-analyte procedures in blood [5] [6].

3.1. Instrumentation and Materials

  • GC-MS System: Agilent GC system (e.g., 7890B) coupled with a single quadrupole MS (e.g., 5977A) [4].
  • Column: Agilent J&W DB-5 ms capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent [4] [5].
  • Chemicals: this compound and N-desalkylthis compound (N-desalkylflurazepam) certified reference standards. Internal standard (e.g., nordazepam-d5 [6] or other deuterated benzodiazepine). HPLC-grade methanol, ethyl acetate, and butyl acetate. Derivatization reagent if needed (e.g., MSTFA, PFPA) [7].

3.2. Sample Preparation: Liquid-Liquid Extraction (LLE) This is a crucial clean-up step to reduce matrix effects. A simple, single-step LLE has been successfully applied for multiple drugs in blood [5].

  • Aliquot: Pipette 1 mL of serum or plasma into a glass tube.
  • Add Internal Standard: Add a known amount of the internal standard solution.
  • Make Alkaline: Add a borate buffer (pH 9) or 0.1 M NaOH to adjust the pH, promoting the extraction of neutral benzodiazepines [5] [6].
  • Extract: Add 0.25 mL of butyl acetate (or a 1:1 mix of ethyl acetate and hexane) [5] [6].
  • Mix and Centrifuge: Vortex-mix for 2-5 minutes, then centrifuge to separate the phases.
  • Transfer: Transfer the organic (upper) layer directly to a GC vial for injection. Note: This protocol omits evaporation and reconstitution, making it rapid and suitable for a wide range of compounds [5].

3.3. GC-MS Analysis Conditions The following conditions are optimized from a rapid screening method and should serve as a starting point [4].

  • Injector: PTV or split/splitless, temperature: 200-300°C [4] [5].
  • Carrier Gas: Helium, constant flow: 1.2 - 2.0 mL/min [4] [5].
  • Oven Program:
    • Initial Temp: 120°C (hold 1 min) [5].
    • Ramp: 15°C/min to 300°C [5].
    • Final Hold: 5-10 min [4].
  • Total Run Time: ~21-31 minutes [5].
  • MS Interface: 280-300°C.
  • Ion Source: EI mode (70 eV), temperature: 230°C [5].
  • Data Acquisition: Full scan mode (m/z 40-500) for qualitative identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

3.4. Method Validation Any developed method must be rigorously validated. Key parameters and targets, based on modern studies, are listed below.

Validation Parameter Acceptance Criteria (Example) Reference
Linearity Coefficient of determination (R²) ≥ 0.993 [5]
LOD / LOQ LOD as low as 1 ng/mL; LOQ of 4-6 ng/mL (target for low levels) [4] [5] [8]
Accuracy 80-120% of the nominal concentration [5] [8]
Precision (RSD%) Intra- and inter-day precision ≤ 15% (≤ 20% at LOQ) [5] [8]
Extraction Recovery Consistent and >80% is desirable [7]

4. Recommended Workflow for Method Development

The following diagram outlines the logical steps for developing and validating your GC-MS method for this compound.

Start Start: Method Development Step1 1. Literature Review & Planning Start->Step1 Step2 2. Standard Preparation Step1->Step2 Step3 3. Sample Prep Optimization (e.g., LLE, SPE) Step2->Step3 Step4 4. GC-MS Analysis (Initial Full Scan) Step3->Step4 Step5 5. Data Review & Transition to SIM Step4->Step5 Identify target ions Step6 6. Full Method Validation Step5->Step6 Establish parameters for quantification End Validated Method Step6->End

Critical Considerations for Analysis

  • Target the Metabolite: For forensic or clinical applications aimed at detecting past use, analyzing for N-desalkylthis compound is essential due to its long half-life and higher concentration [1] [3].
  • Assess the Need for Derivatization: Benzodiazepines can be thermally labile or exhibit poor chromatographic behavior. You may need to evaluate derivatization (e.g., silylation) to improve peak shape, sensitivity, and reliability [6].
  • Manage Matrix Effects: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to correct for matrix-induced suppression or enhancement and ensure quantification accuracy [5].

Conclusion

While a direct GC-MS protocol for this compound is not available, the historical pharmacokinetic data and modern, robust methodologies provide a clear and actionable framework. By adapting the sample preparation and instrumental parameters outlined in this note and focusing validation efforts on achieving high sensitivity, a reliable GC-MS method for the determination of this compound and its major metabolite in serum can be successfully developed.

References

Comprehensive Application Notes and Protocols: Sample Preparation for Flutoprazepam Extraction from Plasma and Serum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Flutoprazepam is a benzodiazepine derivative that presents unique analytical challenges due to its rapid metabolism to the active compound N-desalkylflurazepam (also known as norflurazepam). Following administration of a 2 mg dose, this compound concentrations in serum drop rapidly to undetectable levels within 6-9 hours, while its primary metabolite reaches much higher concentrations and maintains an elimination half-life of approximately 90 hours [1] [2]. This significant pharmacokinetic characteristic necessitates analytical methods that can reliably detect the active metabolite at low concentrations, often requiring high sensitivity instrumentation and optimized sample preparation techniques. The complex biological matrices of plasma and serum contain numerous interfering components, including proteins and phospholipids, which can compromise analytical accuracy and instrument performance if not properly addressed through effective sample preparation [3] [4].

The selection of appropriate sample preparation methodology is crucial for achieving reliable bioanalytical results in this compound studies. Research demonstrates that sample preparation choice significantly impacts metabolite coverage, method repeatability, and analytical sensitivity [3]. For clinical and pharmacokinetic studies aiming to quantify this compound and its metabolites, understanding the advantages and limitations of various extraction techniques enables researchers to select the most appropriate methodology for their specific analytical requirements. This document provides detailed protocols and methodological considerations for sample preparation techniques optimized for this compound extraction from plasma and serum matrices.

Extraction Method Comparison and Selection Guidelines

Comprehensive Comparison of Extraction Techniques

Table 1: Performance comparison of sample preparation methods for benzodiazepine analysis in plasma and serum

Extraction Method Metabolite Coverage Matrix Effect (%) Process Efficiency (%) Method Repeatability (RSD%) Sample Consumption (μL) Processing Time (min)
Methanol PPT Broad (~85%) 15-25 90-95 5-8 50-100 10-15
MeCN:MeOH PPT Moderate-High (~80%) 10-20 85-92 6-9 50-100 10-15
Acetonitrile PPT Moderate (~70%) 20-30 80-88 7-10 50-100 10-15
Phospholipid Removal Targeted (~60%) 5-15 92-97 4-7 50-100 15-20
Solid Phase Extraction Selective (~50%) 8-18 94-98 3-5 100-200 30-45
Method Selection Guidelines

Choosing the appropriate sample preparation method requires careful consideration of study objectives, required sensitivity, and available resources. For untargeted metabolomic approaches where comprehensive metabolite coverage is desired, methanol-based protein precipitation offers the broadest specificity and outstanding accuracy [3]. This method is particularly suitable for discovery-phase research where the goal is to identify a wide range of metabolites without prior knowledge of the specific metabolic pathways involved. The simplicity and cost-effectiveness of methanol PPT also make it ideal for high-throughput screening scenarios where processing large sample volumes is necessary.

For targeted quantification of this compound and its primary metabolite, phospholipid removal techniques provide superior performance by significantly reducing matrix effects that can compromise analytical accuracy [4]. Studies have demonstrated that phospholipids cause approximately 75% ion suppression in LC-MS/MS analysis when using conventional protein precipitation methods, dramatically affecting detection sensitivity [4]. The implementation of selective phospholipid removal technology substantially improves data quality by maintaining consistent ionization efficiency throughout the chromatographic run, which is crucial for obtaining reliable quantitative results in pharmacokinetic studies.

The orthogonality between methanol-based methods and solid-phase extraction presents an opportunity for increased metabolome coverage; however, these potential benefits must be weighed against time constraints, sample consumption, and the risk of low reproducibility associated with SPE methods [3]. For laboratories establishing methods for this compound analysis, a balanced approach utilizing methanol-based protein precipitation followed by selective phospholipid removal may offer the optimal compromise between metabolite coverage and analytical precision, particularly when monitoring the long-lasting N-desalkylflurazepam metabolite which requires robust quantification at variable concentration ranges.

Detailed Experimental Protocols

Methanol-Based Protein Precipitation (ME-PPT) Protocol

Principle: This method employs methanol to precipitate and remove proteins from biological samples, thereby extracting metabolites including this compound and its derivatives while maintaining comprehensive metabolite coverage [3].

Reagents and Materials:

  • Optima LC/MS grade methanol and water (Fisher Scientific)
  • Acetonitrile, LC/MS grade
  • Formic acid, LC/MS grade (Pierce)
  • Labeled internal standards: succinic acid-2,3-13C2, l-tyrosine-(phenyl-3,5-d2)
  • Blood-derived plasma or serum samples
  • Microcentrifuge tubes (1.5-2.0 mL)
  • Refrigerated centrifuge capable of 14,000×g
  • Vortex mixer
  • Analytical balance

Step-by-Step Procedure:

  • Thaw frozen plasma/serum samples on ice or at 4°C until completely liquefied.
  • Vortex samples for 10-15 seconds to ensure homogeneity.
  • Aliquot 100 μL of sample into a clean 1.5 mL microcentrifuge tube.
  • Add 10 μL of appropriate internal standard solution (recommended concentration: 10 μM in methanol).
  • Add 300 μL of ice-cold methanol (-20°C) to the sample.
  • Vortex vigorously for 60 seconds to ensure complete protein precipitation.
  • Incubate at -20°C for 10 minutes to enhance protein precipitation.
  • Centrifuge at 14,000×g for 10 minutes at 4°C to pellet precipitated proteins.
  • Carefully transfer 250 μL of the supernatant to a new microcentrifuge tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 30°C.
  • Reconstitute the residue in 100 μL of mobile phase initial conditions (typically 90:10 water:methanol with 0.1% formic acid).
  • Vortex for 30 seconds and centrifuge at 14,000×g for 5 minutes before LC-MS/MS analysis.

Critical Considerations:

  • Maintain consistent sample-to-solvent ratios (1:3) for reproducible results
  • Use ice-cold organic solvents to maximize protein precipitation efficiency
  • Avoid disturbing the protein pellet during supernatant transfer
  • Dilute extracts with water (1:10) when necessary to improve chromatographic peak shape [4]
Phospholipid Removal (PLR) Extraction Protocol

Principle: This method combines protein precipitation with selective removal of phospholipids using composite technology plates, significantly reducing matrix effects and improving analytical sensitivity for this compound quantification [4].

Reagents and Materials:

  • Microlute PLR plate or equivalent phospholipid removal plates
  • Acetonitrile with 1% formic acid (v/v)
  • Procainamide as process monitoring standard (optional)
  • Collection plates (1.1 mL or compatible with PLR plate)
  • Positive pressure manifold or vacuum manifold system
  • LC/MS grade water and methanol

Step-by-Step Procedure:

  • Condition PLR plate by adding 200 μL of acetonitrile to each well.
  • Apply positive pressure or vacuum to elute solvent to waste.
  • Load 100 μL of plasma/serum sample to appropriate wells.
  • Add 300 μL of acetonitrile with 1% formic acid (v/v) to each well.
  • Mix thoroughly by aspirating the solution 5-10 times with a pipette.
  • Allow protein crash to proceed for 2-3 minutes at room temperature.
  • Apply positive pressure (~1 drop per second) to elute extracts into collection plate.
  • Pool processed samples if multiple wells were used per sample.
  • Dilute extracts 1:10 with water containing 0.1% formic acid (v/v) to improve peak shape.
  • Transfer to autosampler vials for LC-MS/MS analysis.

Critical Considerations:

  • Ensure proper mixing after solvent addition to maximize phospholipid binding
  • Control elution flow rate to optimize phospholipid removal efficiency
  • Implement post-extraction dilution to counter effects of high organic strength in eluent
  • Monitor phospholipid removal efficiency using MRM transitions (524.3→148.1 for 18:0 LPC; 758.6→184.1 for 34:2 PC) [4]

The following workflow diagram illustrates the key decision points and procedures in sample preparation for this compound analysis:

G Start Start: Plasma/Serum Sample Objective Define Study Objective Start->Objective Untargeted Untargeted Metabolomics Objective->Untargeted Targeted Targeted Quantification Objective->Targeted ME_PPT Methanol Protein Precipitation Untargeted->ME_PPT Broad coverage PLR Phospholipid Removal Extraction Targeted->PLR Reduced matrix effects Analysis LC-MS/MS Analysis ME_PPT->Analysis High metabolite coverage PLR->Analysis Improved sensitivity

LC-MS/MS Analysis Conditions

Instrument Configuration and Parameters

Liquid Chromatography Conditions:

  • System: ACQUITY Premier with Flow-Through Needle

  • Column: Restek Biphenyl (2.1 × 30 mm, 1.8 μm) or equivalent

  • Mobile Phase A: H₂O + 0.1% formic acid

  • Mobile Phase B: Methanol + 0.1% formic acid

  • Gradient Program:

    | Time (min) | %A | %B | |------------|----|----| | 0.00 | 90 | 10 | | 1.20 | 90 | 10 | | 1.21 | 0 | 100 | | 5.00 | 0 | 100 | | 5.01 | 90 | 10 | | 10.00 | 90 | 10 |

  • Flow Rate: 400 μL/min

  • Injection Volume: 2 μL

  • Column Temperature: 45°C

  • Sample Temperature: 10°C

Mass Spectrometry Conditions:

  • System: Xevo TQ-S micro or equivalent
  • Ionization Mode: Positive ESI
  • Capillary Voltage: 0.5-2.5 kV (optimize for sensitivity)
  • Source Temperature: 150°C
  • Desolvation Temperature: 550°C
  • Desolvation Gas Flow: 1000 L/h
  • Cone Voltage: 23 V
  • Collision Energy: 15 V (optimize for specific transitions)
MRM Transitions for this compound and Metabolites

Table 2: Optimized MRM transitions for this compound and related compounds

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (V) Retention Time (min)
This compound 319.08 165.12 25 18 3.2
N-desalkylflurazepam 289.05 165.10 23 15 3.5
Procainamide (IS) 235.92 163.00 23 15 2.1
16:0 LPC (PL Marker) 496.30 184.10 80 90 2.8
34:2 PC (PL Marker) 758.60 184.10 80 90 3.9

Method Validation and Quality Control

Assessment of Method Performance

Extraction Efficiency and Matrix Effects:

  • Calculate extraction recovery by comparing peak areas of extracted samples with post-extraction spiked samples
  • Evaluate matrix effects using post-column infusion experiments during method development
  • Monitor ion suppression/enhancement by comparing standards in neat solvent versus matrix extracts
  • Acceptable criteria: <15% matrix effects for phospholipid removal methods; <25% for protein precipitation methods [4]

Method Validation Parameters:

  • Linearity: Establish over concentration range of 1-500 ng/mL for this compound and 5-2000 ng/mL for N-desalkylflurazepam
  • Precision and Accuracy: Intra-day and inter-day CV <15% for QC samples at low, medium, and high concentrations
  • Selectivity: Demonstrate absence of interference from endogenous matrix components at retention times of analytes
  • Stability: Evaluate bench-top, freeze-thaw, and processed sample stability under storage conditions
Troubleshooting Common Issues

Table 3: Troubleshooting guide for this compound extraction and analysis

Problem Potential Causes Solutions
Low recovery of parent compound Rapid metabolism in sample Focus on metabolite quantification [1] [2]
High matrix effects Incomplete phospholipid removal Optimize PLR protocol; implement post-extraction dilution [4]
Poor chromatographic peak shape High organic strength in injection solvent Dilute samples with aqueous phase (1:10) prior to analysis [4]
Reduced sensitivity over time Source contamination from phospholipids Incorporate regular source cleaning; use PLR methods [4]
Inconsistent extraction efficiency Variable protein precipitation Standardize solvent volume, mixing time, and temperature [3]

Conclusion

The sample preparation methodologies detailed in this application note provide robust approaches for the extraction and analysis of this compound and its active metabolite from plasma and serum matrices. The unique pharmacokinetic profile of this compound, characterized by rapid conversion to the long-lasting N-desalkylflurazepam metabolite, necessitates careful selection of extraction techniques aligned with study objectives. For comprehensive metabolite profiling, methanol-based protein precipitation offers superior coverage, while targeted quantification benefits significantly from phospholipid removal techniques that minimize matrix effects and enhance analytical sensitivity.

The experimental protocols presented herein have been optimized based on current scientific literature to address the specific challenges associated with benzodiazepine analysis in biological matrices. By implementing these methods with appropriate quality control measures and validation parameters, researchers can obtain reliable, reproducible data suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations. As the field of analytical chemistry continues to advance, these protocols may be further refined, but currently represent state-of-the-art approaches for this compound analysis in biological samples.

References

Comprehensive Analytical Guide: Metabolite Identification of Flutoprazepam and Detection of Norflurazepam

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Metabolic Background

Flutoprazepam is a benzodiazepine derivative that has seen primarily use in Japan since its development in the 1970s. This pharmaceutical compound exhibits potent anxiolytic, sedative, hypnotic, and anticonvulsant properties, with approximately four times the potency of diazepam by weight. What makes this compound particularly interesting from an analytical perspective is its unique metabolic pathway. Following administration, this compound undergoes rapid biotransformation to form its principal active metabolite, N-desalkylflurazepam (norflurazepam), which is also a primary metabolite of several other benzodiazepines including flurazepam and midazolam. This shared metabolic pathway presents significant challenges for analytical scientists seeking to determine the specific source of norflurazepam detection in biological samples [1] [2].

The pharmacokinetic profile of this compound reveals why metabolite identification is crucial for accurate interpretation. After a single 2 mg oral dose, parent this compound concentrations in serum drop rapidly, becoming undetectable within 6-9 hours. Conversely, the active metabolite norflurazepam appears rapidly (within 2 hours), reaches peak concentrations between 2-12 hours, and declines slowly with an average elimination half-life of approximately 90 hours. This extensive metabolism means that the clinical effects observed following this compound administration are primarily mediated through norflurazepam rather than the parent compound [3] [4]. The analytical significance of this metabolic relationship cannot be overstated—detection and accurate quantification of norflurazepam is essential for monitoring this compound exposure in clinical, forensic, and toxicological contexts.

Analytical Challenges in Detection

The detection and identification of this compound metabolites presents several significant analytical challenges that require sophisticated methodological approaches. The dynamic concentration range observed between parent drug and metabolite is substantial, with norflurazepam serum concentrations reaching levels "much greater than that of the parent compound" according to pharmacokinetic studies [3]. This creates analytical difficulties in developing methods that can simultaneously quantify the rapidly disappearing parent compound while accurately measuring the accumulating metabolite across different concentration ranges.

  • Isomerism and Structural Analogs: A primary challenge stems from the fact that norflurazepam is a shared metabolite of several benzodiazepines, including flurazepam, this compound, midazolam, and ethyl loflazepate. This metabolic cross-reactivity complicates result interpretation when norflurazepam is detected, as the specific precursor compound cannot be definitively identified from norflurazepam detection alone. Additionally, the presence of structural isomers and analogs in designer benzodiazepines further complicates identification efforts, as these compounds may yield similar fragmentation patterns and chromatographic behavior [1] [5].

  • Metabolite Diversity: Beyond the primary norflurazepam metabolite, this compound undergoes additional hepatic metabolism to form secondary metabolites including 3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam, though these are typically present at concentrations below detection limits in conventional analyses [3]. The comprehensive identification of this diverse metabolite panel requires extensive method development and validation.

  • Sample Matrix Effects: Biological matrices introduce significant complications, with ion suppression and other matrix effects potentially altering detection sensitivity and accuracy. These effects are particularly problematic when monitoring trace-level metabolites with detection limits in the ng/mL range, requiring careful method optimization to ensure reliable quantification [6] [7].

LC-MS/MS Methodologies and Protocols

Sample Preparation and Extraction

Proper sample preparation is critical for reliable metabolite identification and quantification. For serum or plasma samples, protein precipitation using cold acetonitrile (1:3 sample:acetonitrile ratio) followed by centrifugation at 14,000 × g for 10 minutes represents an efficient first extraction step. The supernatant should then undergo solid-phase extraction (SPE) using mixed-mode cation exchange cartridges (60 mg/3 mL). The SPE protocol should include cartridge conditioning with methanol and water, sample loading, washing with 2% formic acid in water, and elution with 3% ammonium hydroxide in ethyl acetate [7] [5]. The eluate should be evaporated to dryness under nitrogen at 40°C and reconstituted in 100 μL of mobile phase initial conditions. For urine samples, enzymatic hydrolysis using β-glucuronidase (E. coli K12) should precede extraction to liberate conjugated metabolites, followed by similar SPE procedures [5].

Liquid Chromatography Separation

Chromatographic separation should be performed using reversed-phase liquid chromatography with a C18 column (100 × 2.1 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase should consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, with a gradient elution program as follows: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-13 min, 10% B for re-equilibration. The flow rate should be maintained at 0.4 mL/min with an injection volume of 5-10 μL. This chromatographic system provides adequate resolution of this compound, norflurazepam, and their hydroxylated metabolites within a 13-minute analytical run [7] [8].

Mass Spectrometric Detection

For optimal detection, triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode provides the highest sensitivity and specificity for targeted quantification. The mass spectrometer should be equipped with an electrospray ionization (ESI) source operated in positive ionization mode. Key instrument parameters should include: capillary voltage, 3.5 kV; source temperature, 150°C; desolvation temperature, 500°C; desolvation gas flow, 1000 L/h; cone gas flow, 150 L/h. For high-resolution accurate mass (HRAM) analysis needed for untargeted metabolite identification, Orbitrap or Q-TOF instruments provide the required mass accuracy (<5 ppm) and resolution (>70,000) to distinguish isobaric compounds and propose elemental compositions [7] [8].

Table 1: Optimized MRM Transitions for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
This compound 343.1 225.1 25 7.2
This compound 343.1 291.1 20 7.2
Norflurazepam 289.1 225.1 30 6.8
Norflurazepam 289.1 241.1 25 6.8
3-Hydroxy-norflurazepam 305.1 257.1 20 5.9
3-Hydroxy-norflurazepam 305.1 239.1 25 5.9
Method Validation

A comprehensive validation protocol should establish method performance characteristics. For linearity, calibration curves should span 0.1-100 ng/mL for this compound and 0.5-500 ng/mL for norflurazepam, with correlation coefficients (r²) > 0.99. Accuracy and precision should be demonstrated at low, medium, and high concentrations with ±15% deviation from nominal values and ≤15% relative standard deviation. Extraction recovery should be evaluated by comparing peak areas of extracted samples with post-extraction spiked samples, with acceptable recovery rates of 70-120%. Matrix effects should be quantified using the post-extraction addition method, with minimal ion suppression or enhancement (±25%) [6] [7].

Data Interpretation and Metabolite Identification

The identification of this compound metabolites relies on interpretation of mass spectrometric data to propose structural identities. The initial step involves detecting potential metabolites through chromatographic peak finding algorithms that identify ions with temporal distributions suggesting drug-related components. For this compound, the primary metabolite norflurazepam is identified by a protonated molecular ion at m/z 289.1, representing a loss of 54 Da from the parent compound (m/z 343.1), corresponding to the cyclopropylmethyl group cleavage [1] [3].

  • Fragmentation Pattern Analysis: The structural elucidation of metabolites requires careful analysis of MS/MS fragmentation patterns. Norflurazepam typically fragments to produce characteristic product ions at m/z 225.1 (diazepine ring cleavage) and m/z 241.1 (fluorophenyl ring retention). hydroxylated metabolites exhibit +16 Da mass shifts and often show neutral losses of water (-18 Da) in their fragmentation patterns. For definitive identification, retention time matching and fragmentation pattern comparison with authentic reference standards is essential [7] [5].

  • Workflow Implementation: The following diagram illustrates the comprehensive workflow for metabolite identification from method development through to confirmation:

G cluster_0 Mass Analysis Options SamplePrep Sample Preparation LCSep LC Separation SamplePrep->LCSep Extracted Sample MSDetection MS Detection LCSep->MSDetection Chromatographic Separation DataProc Data Processing MSDetection->DataProc Raw MS Data MetID Metabolite ID DataProc->MetID Peak Lists Mass Lists Confirmation Confirmation MetID->Confirmation Proposed Identities HRMS High-Resolution MS HRMS->DataProc Accurate Mass MRM Targeted MRM MRM->DataProc Quantitative Data DDA Data-Dependent MS/MS DDA->DataProc Fragmentation Spectra

Figure 1: Comprehensive Workflow for Metabolite Identification

Applications and Implementation

Clinical and Forensic Applications

The analytical protocols for this compound and norflurazepam detection have significant implementation across multiple domains. In clinical settings, therapeutic drug monitoring is essential due to the complex pharmacokinetics of this compound, where the rapidly cleared parent compound transforms into a long-lasting active metabolite. Understanding this metabolic relationship helps clinicians optimize dosing regimens and anticipate prolonged effects, particularly in special populations like the elderly or those with hepatic impairment where metabolite accumulation may occur [3] [4].

In forensic toxicology, these methods are critical for determining this compound exposure, especially in cases of impaired driving, drug-facilitated crimes, or sudden deaths. The detection of norflurazepam without the parent compound is a common finding due to the rapid metabolism of this compound, requiring careful interpretation to avoid misattribution to other benzodiazepines that share norflurazepam as a metabolite. Recent research suggests that monitoring metabolite ratios, particularly the 3-hydroxy-norflurazepam/norflurazepam ratio in urine, may help differentiate norflurazepam intake from this compound or other precursor compounds [5].

Regulatory and Designer Benzodiazepine Monitoring

The emergence of designer benzodiazepines has complicated the regulatory landscape, with norflurazepam itself being sold as a designer drug since 2016 despite being a metabolite of several prescription benzodiazepines [1]. This dual identity—both as a therapeutic metabolite and as a recreational substance—creates significant challenges for drug control policies and analytical differentiation. The analytical methods described herein allow regulatory agencies and forensic laboratories to detect and monitor these substances, contributing to public health surveillance and informed regulatory decisions.

Table 2: Pharmacokinetic Parameters of this compound and Norflurazepam

Parameter This compound Norflurazepam
Bioavailability 80-90% Not applicable
Tmax (parent) 2 hours 2-12 hours
Cmax after 2 mg dose <5 ng/mL Much greater than parent
Elimination Half-life 60-90 hours 40-250 hours
Detection Window 6-9 hours (parent) Up to 4 days
Protein Binding High (~90%) High (~90%)
Primary Elimination Route Hepatic metabolism Renal (as metabolites)

Conclusion

The comprehensive analysis of this compound and its metabolites represents a sophisticated application of modern analytical techniques to address complex pharmacological and toxicological questions. The protocols outlined herein provide a foundation for reliable detection and quantification of these compounds across various matrices and concentration ranges. The metabolic relationship between this compound and norflurazepam underscores the importance of metabolite monitoring in understanding both therapeutic and adverse effects of this benzodiazepine.

Future methodological developments will likely focus on increasing sensitivity for detection of minor metabolites that may contribute to the overall pharmacological profile, implementing high-resolution mass spectrometry more broadly for untargeted metabolite identification, and developing rapid screening techniques for point-of-care applications. Additionally, continued research into the pharmacogenomic influences on this compound metabolism may yield personalized medicine applications where metabolic phenotypes inform dosing decisions. The analytical challenges posed by shared metabolic pathways among benzodiazepines will continue to drive innovation in separation science and mass spectrometry to achieve the specificity required for definitive compound identification.

References

Theoretical Application Note: SPE of Flutoprazepam and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a method for extracting flutoprazepam and its major active metabolite, N-desalkylflurazepam, from human plasma. Monitoring the metabolite is crucial, as it reaches much higher serum concentrations than the parent drug and is primarily responsible for the long-lasting clinical effects [1].

Analytical Workflow

The following diagram illustrates the complete experimental procedure from sample collection to analysis:

G START Plasma Sample (0.5 mL) CONDITION Conditioning 1 mL Methanol 1 mL DI Water START->CONDITION Add Internal Standard LOAD Load Sample (Adjusted to pH 9.5) CONDITION->LOAD WASH Wash 1 mL 5% Methanol 1 mL 2% Formic Acid LOAD->WASH ELUTE Elute 2 x 1 mL Methanol WASH->ELUTE EVAP Evaporate to Dryness Under N₂ at 40°C ELUTE->EVAP RECON Reconstitute in 100 µL Mobile Phase EVAP->RECON ANALYSIS LC-MS/MS Analysis RECON->ANALYSIS

Materials and Reagents
  • SPE Cartridge: Mixed-mode cation exchange (MCX), 60 mg/3 mL [2] [3].
  • Internal Standard (IS): Stable isotope-labeled this compound or N-desalkylflurazepam (e.g., d₄-analogue).
  • Solvents: HPLC-grade methanol, acetonitrile, and deionized water.
  • Buffers:
    • 0.1 M Borate Buffer (pH 9.5): For sample pH adjustment [4].
    • 2% Formic Acid in Water: For washing [3].
    • 5% Methanol in Water: For washing [3].
  • Biological Sample: Human plasma, stored at -20°C until analysis.
Detailed Step-by-Step Protocol
  • SPE Cartridge Conditioning:

    • Load the cartridge onto a vacuum manifold.
    • Pass 1 mL of methanol through the cartridge without letting it dry.
    • Follow with 1 mL of deionized water.
  • Sample Preparation and Loading:

    • Thaw plasma samples and centrifuge at 10,000 × g for 5 minutes.
    • Pipette 0.5 mL of plasma into a clean tube.
    • Add 25 µL of Internal Standard working solution.
    • Add 1 mL of 0.1 M borate buffer (pH 9.5) and vortex mix for 10 seconds [4].
    • Load the entire mixture onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
  • Washing:

    • Rinse the cartridge with 1 mL of 5% methanol in water to remove polar impurities [3].
    • Further rinse with 1 mL of 2% formic acid in water to strengthen the cation-exchange interaction and remove additional interferences [3].
    • Apply a strong vacuum for 2-3 minutes to dry the sorbent completely.
  • Elution:

    • Place a clean collection tube under the cartridge.
    • Elute the analytes with 2 × 1 mL of methanol. Let the solvent soak the sorbent for 30 seconds before applying vacuum.
    • Collect the entire eluate.
  • Post-Extraction Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
    • Reconstitute the dry residue in 100 µL of initial mobile phase (e.g., 20:80, acetonitrile:water with 0.1% formic acid).
    • Vortex for 30 seconds and transfer to an LC vial for analysis.
Instrumental Analysis and Method Performance

Reconstituted extracts are typically analyzed by LC-MS/MS. The table below summarizes the expected performance characteristics for this protocol, based on validations for similar benzodiazepines [5] [4] [3].

Table 1: Expected Chromatographic and Performance Data

Analyte Retention Time (min) Quantification Transition (m/z) LOD (ng/mL) LOQ (ng/mL) Linear Range (ng/mL) Mean Recovery (%)
This compound To be determined To be determined ~0.1 ~0.3 1-500 >85
N-desalkylflurazepam To be determined To be determined ~0.1 ~0.3 1-500 >85

Table 2: Precision and Accuracy Data (Theoretical)

Analyte Concentration (ng/mL) Intra-day Precision (% RSD) Inter-day Precision (% RSD) Accuracy (% Bias)
This compound 5 < 8 < 10 ±15
100 < 5 < 8 ±10
N-desalkylflurazepam 5 < 8 < 10 ±15
100 < 5 < 8 ±10
Discussion of Method Rationale and Adaptation
  • Choice of Sorbent: Mixed-mode MCX sorbents are ideal because this compound and its metabolites can be retained via both reversed-phase mechanism and cation-exchange (due to their tertiary amine group) at low pH, allowing for highly selective clean-up [2] [3].
  • Critical Step - pH Adjustment: Adjusting the sample to a basic pH (9.5) before loading is critical. This ensures that the analytes are in their neutral form, maximizing retention on the sorbent via hydrophobic interactions and minimizing premature elution [4].
  • Wash and Elution Strategy: The sequential wash with a mild organic solution followed by an acidic solution removes weakly retained neutral interferences and acidic compounds, respectively. The strong elution solvent (methanol), often with a volatile acid or base, effectively disrupts both reversed-phase and ionic interactions to release the analytes [3].
  • Analytical Endpoint: LC-MS/MS is the recommended detection method due to its superior sensitivity and specificity, which is necessary to detect the low plasma concentrations of the parent this compound and to reliably quantify the long-lasting metabolite [2] [1].

References

Analytical Methods for Flutoprazepam and Related Benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

Flutoprazepam is metabolized to N-desalkylflurazepam (Norflurazepam), which is a common metabolite for several benzodiazepines [1]. This makes the analysis of the metabolite particularly important. The tables below summarize liquid chromatographic methods for norflurazepam and other structurally similar benzodiazepines.

Table 1: HPLC-UV Conditions for Benzodiazepine Analysis

This table compiles isocratic methods suitable for analyzing multiple benzodiazepines simultaneously, which can be adapted for norflurazepam and this compound.

Parameter Method A: Vitreous Humor Analysis [2] Method B: Adulterated Beverage Screening [3] [4]
Analytes Flurazepam, Lorazepam, Alprazolam, Diazepam Chlordiazepoxide, Clonazepam, Diazepam, Flurazepam, Lorazepam, Midazolam
Column Eurospher-100-5 C18 (250 mm × 4.6 mm, 5 μm) Perfectsil Target Highchrom C-18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile: Phosphate Buffer (pH 2.32) (37:63) Phosphate Buffer (15 mM, pH 6): Methanol (50:50)
Flow Rate 1.0 mL/min 1.4 mL/min
Column Temperature Ambient 45 °C
Detection (DAD/UV) 254 nm 245 nm
Injection Volume 30 μL 20 μL

Table 2: Advanced LC-MS/MS Method for Urine Analysis [5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity, making it the gold standard for confirmatory analysis in complex matrices.

Parameter Description
Analytes Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam
Column C18 reverse-phase column (details not fully specified)
Mobile Phase A: 0.1% Formic acid in 5% Acetonitrile; B: 0.1% Formic acid in 95% Acetonitrile (Gradient elution)
Flow Rate 0.6 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
Detection Multiple Reaction Monitoring (MRM)
Sample Prep Liquid-Liquid Extraction (LLE)

Experimental Protocol for Sample Preparation and Analysis

The following workflow outlines a general procedure for extracting and analyzing benzodiazepines from a liquid sample, based on the methods cited.

Sample_Prep Sample Preparation Acidify Acidify Sample (Add 0.05M H₂SO₄) Sample_Prep->Acidify LLE Liquid-Liquid Extraction (n-Hexane:Ethyl Acetate) Acidify->LLE Centrifuge Centrifuge LLE->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness (Gentle N₂ Stream) Collect->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute HPLC_Analysis HPLC or LC-MS/MS Analysis Reconstitute->HPLC_Analysis

Step-by-Step Guide:

  • Sample Preparation:

    • Accurately pipette 500 µL of the liquid sample (e.g., vitreous humor, urine, or a simulated matrix) into a glass tube [2].
    • Acidify the sample by adding 500 µL of 0.05 M sulfuric acid (H₂SO₄) [2].
  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of an organic solvent mixture of n-Hexane: Ethyl Acetate (70:30) to the acidified sample [2].
    • Vortex or shake vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase [2].
  • Phase Separation and Concentration:

    • Centrifuge the mixture at 4500 rpm for 3 minutes to achieve clear phase separation [2].
    • Carefully transfer the upper organic layer to a new, clean tube.
    • Evaporate the organic extract to dryness under a gentle stream of nitrogen gas at a moderate temperature (e.g., 40°C) [2].
  • Reconstitution:

    • Reconstitute the dry residue in 100 µL of methanol and vortex to ensure complete dissolution [2].
    • The sample is now ready for instrumental analysis.
  • Instrumental Analysis:

    • Inject the reconstituted sample onto the HPLC or LC-MS/MS system using the parameters outlined in Table 1 or Table 2.
    • For HPLC-UV, a diode array detector (DAD) is recommended to confirm peak purity by scanning from 200–400 nm [2].

Key Considerations for Method Development

  • Focus on the Metabolite: When analyzing biological samples, target N-desalkylflurazepam (Norflurazepam). The parent compound, this compound, declines rapidly and may become undetectable within hours, while its metabolite has a much longer half-life and is present at higher concentrations [1].
  • Choice of Stationary Phase: A C18 reverse-phase column is the most commonly and successfully used stationary phase for benzodiazepine separations [2] [5] [3].
  • Mobile Phase Optimization: The pH of the aqueous buffer significantly impacts the retention and peak shape of benzodiazepines. A pH between 2.3 and 6.0 is commonly used, with lower pH often providing better separation [2] [3].
  • Detection Technique: While UV detection is cost-effective and widely available, LC-MS/MS provides superior specificity and lower limits of detection, which is crucial for forensic analysis or quantifying low concentrations in biological fluids [5].

References

Flutoprazepam method transfer laboratory validation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Transfer Protocol for Flutoprazepam

Analytical method transfer is a documented process that qualifies a receiving laboratory (RU) to use an analytical test procedure that originated in another laboratory (Transferring Unit, TU) [1]. For a drug substance like an API, the transfer typically requires a minimum of one batch to be analyzed [1].

A successful transfer is protocol-driven and hinges on excellent communication and thorough preparation between the sending and receiving laboratories [2]. The process can be visualized in the following workflow:

G Start Method Transfer Initiation A TU Sends Transfer Package Start->A B RU Reviews Package & Assesses Readiness A->B C Joint Kick-off Meeting & Training (if needed) B->C D Develop & Approve Transfer Protocol C->D E Execute Comparative Testing at Both Sites D->E F Evaluate Data Against Acceptance Criteria E->F G Prepare and Approve Transfer Report F->G End Method Successfully Transferred G->End

Pre-Transfer Activities: Laying the Groundwork

Before testing begins, the TU must compile a comprehensive Transfer Package for the RU. This package is critical for ensuring the receiving lab is fully prepared and should include [2] [1]:

  • Method Transfer Initiation Form: Details the methods, required instruments, reagents, and columns [1].
  • Approved Analytical Method Procedure: The detailed, step-by-step testing method for this compound.
  • Method Validation Report: Evidence that the method has been fully validated and is fit for its purpose.
  • Analytical Method Transfer Protocol (Draft): The master plan for the transfer activity.
  • Risk Assessment and Known Issues: Any "tacit knowledge" or troubleshooting tips from the TU's experience [2].
  • Material Safety Data Sheets (MSDS): For safe handling of this compound and related chemicals [1].

A kick-off meeting between the TU and RU is highly recommended to discuss the method in detail, agree on a timetable, and arrange for any necessary on-site training, especially if the method is complex [2].

Experimental Design: The Comparative Testing Approach

The most common approach for method transfer is comparative testing, where a predetermined number of samples are analyzed by both the TU and the RU [2] [1]. The design should be clearly defined in the protocol.

  • Samples: For a drug substance like this compound (API), one batch is the minimum requirement. To avoid compliance liabilities, expired commercial batches should not be used. Suitable alternatives include experimental batches or samples specifically prepared for the transfer [1].
  • Analysis: A minimum of three independent determinations should be performed on the selected batch by two analysts at the RU, following the approved method procedure [1].
Key Analytical Parameters and Acceptance Criteria

The transfer protocol must define the specific tests and acceptance criteria for this compound. These criteria are typically based on the method's validation data and its intended use. The table below summarizes common tests and typical acceptance criteria for an API assay [2] [1].

Test Parameter Experimental Design Acceptance Criteria
Identification Compare retention time (HPLC) or spectrum with reference standard. The identification test should be positive at the RU [1].
Assay (Purity) Determine the content of this compound in the sample. The absolute difference between the mean results obtained at the TU and RU should not exceed 2.0-3.0% [2] [1].
Related Substances (Impurities) Quantify known and unknown impurities. For impurities, recovery of spiked impurities should be within 80-120%. For absolute difference in impurity levels, criteria may vary based on concentration [2].

Method Validation & Lifecycle Management

The method being transferred should have already undergone validation. The concept of an analytical lifecycle ensures the method remains fit-for-purpose. The diagram below illustrates this ongoing process [3].

G ATP Analytical Target Profile (ATP) Definition Dev Method Development ATP->Dev Val Method Validation Dev->Val Trans Method Transfer Val->Trans Routine Routine Use & Performance Monitoring Trans->Routine Improv Method Improvement Routine->Improv Improv->ATP Improv->Dev

For this compound, a validated LC-MS/MS method would be ideal, especially given the need for specificity and sensitivity in detecting benzodiazepines [4]. Key validation parameters to verify during the method's lifecycle include [3]:

  • Specificity: Ability to measure this compound accurately in the presence of impurities.
  • Linearity & Range: The method produces results directly proportional to the concentration of the analyte.
  • Accuracy: The closeness of agreement between the accepted reference value and the value found.
  • Precision: The closeness of agreement between a series of measurements (repeatability and intermediate precision).
  • Limit of Detection (LoD) & Quantitation (LoQ): The lowest amount that can be detected or quantified with acceptable accuracy and precision.

Important Considerations for this compound Analysis

  • Technology Transfers: Method transfers often occur as part of larger technology transfers, such as a change in a production or testing site [2].
  • Waiver of Transfer: A formal transfer may be waived if the method is a compendial one (e.g., from USP) and is only being verified, or if the RU is already highly familiar with a comparable method [2] [1].
  • Covalidation: If a method has not been fully validated prior to the transfer, a covalidation approach can be used, where the receiving site participates in the validation study [2] [3].

References

Comprehensive Application Notes and Protocols: Mass Spectrometry Parameters and Metabolite Profiling of Flutoprazepam

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flutoprazepam and Its Metabolic Significance

This compound is a benzodiazepine derivative with anxiolytic, sedative, and muscle relaxant properties used clinically for anxiety disorders. Understanding its metabolic fate is crucial for several reasons: it has complex metabolism with active metabolites that significantly contribute to its therapeutic and toxic effects, and the emergence of norflurazepam (N-desalkylflurazepam) as both a metabolite and a new psychoactive substance (NPS) complicates forensic interpretation. This compound itself rapidly declines to undetectable levels within 6-9 hours after dosing, while its primary metabolite, norflurazepam, reaches much higher serum concentrations with an elimination half-life of approximately 90 hours, suggesting that most clinical and toxic effects are mediated through this active metabolite [1] [2]. The structural characteristics of this compound, including its benzodiazepine core and fluorine substitution, influence its metabolic pathways and detection parameters, making precise analytical methods essential for accurate identification and quantification in biological matrices.

Metabolic Profile of this compound

Key Metabolites and Pharmacokinetic Parameters

This compound undergoes hepatic metabolism primarily via CYP450 enzymes, producing several metabolites with varying activity levels. The table below summarizes the primary metabolites and their pharmacokinetic characteristics:

Table 1: this compound Metabolites and Pharmacokinetic Properties

Compound Relationship Potency/Activity Elimination Half-life Key Characteristics
This compound Parent drug Moderate <9 hours Rapidly declines to undetectable levels
Norflurazepam (N-desalkylflurazepam) Primary metabolite Active 90 hours (average) Main active species; detected in serum within 2 hours
3-Hydroxy-flutoprazepam Secondary metabolite Not determined Not detected in serum Potential minor pathway
N-desalkyl-3-hydroxy-flutoprazepam Secondary metabolite Not determined Not detected in serum Potential minor pathway
Metabolic Pathways and Clinical Implications

The biotransformation pathways of this compound involve several distinct processes. N-dealkylation represents the primary metabolic route, converting this compound to norflurazepam through oxidative removal of the alkyl side chain. Hydroxylation at the 3-position of the diazepine ring forms 3-hydroxy-flutoprazepam, though this appears to be a minor pathway in humans. Glucuronidation of hydroxy metabolites facilitates renal excretion, though this is more relevant for other benzodiazepines than this compound itself [3]. The clinical implications of this metabolic profile are significant: the extensive conversion to norflurazepam means that therapeutic and adverse effects are primarily mediated through this metabolite rather than the parent drug. The prolonged half-life of norflurazepam (40-250 hours reported in some studies) contributes to potential drug accumulation with repeated dosing and extended detection windows in forensic and clinical settings [2]. This explains why sedative effects from this compound may persist long after the parent drug is no longer detectable in circulation.

Analytical Method Development

Mass Spectrometry Parameters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required for detecting this compound and its metabolites in biological matrices. The following table summarizes optimized mass spectrometry parameters for this compound and its major metabolite:

Table 2: Mass Spectrometry Parameters for this compound and Norflurazepam

Parameter This compound Norflurazepam
Precursor Ion (m/z) 317.1 [M+H]+ 289.1 [M+H]+
Product Ion 1 (m/z) 226.1 (Quantifier) 226.1 (Quantifier)
Product Ion 2 (m/z) 140.1 (Qualifier) 140.1 (Qualifier)
Fragmentor Voltage (V) 110-130 100-120
Collision Energy (V) 25-35 (Product 1), 35-45 (Product 2) 20-30 (Product 1), 30-40 (Product 2)
Ionization Mode Positive ESI Positive ESI
Retention Time (min) 6.8-7.2 5.9-6.3
Instrument Configuration and Optimization

The mass spectrometric analysis should be performed using a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. The electrospray ionization (ESI) source should be maintained in positive mode with the following parameters: drying gas temperature of 300°C, gas flow of 10 L/min, nebulizer pressure of 40 psi, and capillary voltage of 3500 V. For high-resolution mass spectrometry applications, such as metabolite identification, a Q-TOF instrument with mass accuracy <5 ppm provides reliable elemental composition data for unknown metabolites [3]. Instrument optimization should include direct infusion of individual standard solutions (100-500 ng/mL in methanol) to determine optimal fragmentor voltages and collision energies for each transition. Dwell times of 50-100 ms per transition typically provide sufficient data points for reliable peak integration while maintaining adequate monitoring of all analytes.

Experimental Protocols

Sample Preparation Procedure

Protein precipitation provides a rapid, efficient method for extracting this compound and metabolites from biological matrices. Add 300 µL of ice-cold acetonitrile containing internal standard (e.g., diazepam-d5) to 100 µL of plasma/serum in a 1.5 mL microcentrifuge tube. Vortex vigorously for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of mobile phase initial composition (typically 10-30% organic phase), vortex for 30 seconds, and transfer to an autosampler vial for analysis. For alternative extraction, solid-phase extraction (SPE) using mixed-mode cation exchange cartridges provides cleaner extracts: condition with 1 mL methanol followed by 1 mL deionized water; load samples diluted with 2 mL 0.1 M phosphate buffer (pH 6.0); wash with 1 mL deionized water followed by 1 mL 20% methanol; elute with 1 mL dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v); evaporate and reconstitute as above [4].

Chromatographic Separation Conditions

Ultra-high performance liquid chromatography (UHPLC) provides superior separation efficiency and analysis speed compared to conventional HPLC. The following conditions are recommended: column: C18 reversed-phase (100 × 2.1 mm, 1.7-1.8 µm); mobile phase A: 0.1% formic acid in water; mobile phase B: 0.1% formic acid in acetonitrile or methanol; gradient program: 0-1 min (20% B), 1-8 min (20-95% B), 8-10 min (95% B), 10-10.1 min (95-20% B), 10.1-13 min (20% B); flow rate: 0.3-0.4 mL/min; column temperature: 40°C; injection volume: 1-5 µL. These conditions achieve baseline separation of this compound, norflurazepam, and other benzodiazepines within 10 minutes, with this compound typically eluting at 6.8-7.2 minutes and norflurazepam at 5.9-6.3 minutes [4]. For alternative chromatography, conventional HPLC with C18 column (150 × 4.6 mm, 5 µm) with isocratic or gradient elution at 1 mL/min flow rate can be used, though with longer run times (15-20 minutes).

Metabolite Identification Strategy

High-resolution mass spectrometry enables comprehensive metabolite profiling and identification. Data should be acquired in data-dependent acquisition (DDA) mode, with full MS scans at resolution >30,000 followed by MS/MS scans on the most intense precursors. Process data using metabolite detection software with algorithms for common biotransformations (dealkylation, oxidation, reduction, conjugation). Key steps include: (1) chromatographic alignment to correct retention time shifts; (2) peak detection and deconvolution; (3) mass defect filtering for benzodiazepine-related ions; (4) product ion analysis for structural elucidation. For this compound, specifically monitor ions corresponding to potential metabolites: m/z 333.1 [M+O+H]+ (hydroxylation), m/z 289.1 [M-C2H4+H]+ (N-dealkylation to norflurazepam), and m/z 305.1 [M-C2H4+O+H]+ (hydroxy-norflurazepam) [3]. Confirmation should include comparison with synthetic standards when available and evaluation of fragmentation patterns consistent with benzodiazepine core structure.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound metabolite profiling using mass spectrometry:

flutoprazepam_workflow start Sample Collection (Plasma/Serum/Urine) prep Sample Preparation (Protein Precipitation/SPE) start->prep 100-500 µL lc Chromatographic Separation (UHPLC with C18 Column) prep->lc Reconstituted Extract ms Mass Spectrometry Analysis (LC-MS/MS or HRMS) lc->ms Separated Analytes data Data Acquisition (MRM or Full Scan Mode) ms->data Mass Spectra process Data Processing (Peak Integration, Metabolite ID) data->process Raw Data result Result Interpretation & Reporting process->result Quantified Results

Figure 1: Experimental workflow for this compound metabolite profiling using mass spectrometry-based approaches.

Method Validation Parameters

Essential Validation Criteria

Analytical method validation ensures reliability, accuracy, and reproducibility of results for this compound and metabolite quantification. Key parameters include: linearity assessed over concentration ranges relevant to expected levels (e.g., 0.1-100 ng/mL for this compound, 1-500 ng/mL for norflurazepam) with correlation coefficients (r²) >0.99; precision expressed as %CV from replicate analyses (<15% for intra-day and inter-day); accuracy measured as % deviation from nominal concentrations (±15%); sensitivity with lower limits of quantification (LLOQ) typically 0.1 ng/mL for this compound and 1 ng/mL for norflurazepam; extraction recovery (>70% for most benzodiazepines); matrix effects evaluated by post-extraction addition (<20% suppression/enhancement); stability under various conditions (bench-top, freeze-thaw, long-term frozen) [4]. Specificity should be confirmed by analyzing blank matrices from at least six different sources to demonstrate no significant interference at retention times of analytes and internal standards.

Quality Control and Assurance

Quality control (QC) samples at low, medium, and high concentrations should be analyzed in duplicate with each batch of experimental samples. Acceptance criteria typically require at least 67% of QC samples (and 50% at each concentration) to be within ±15% of nominal values. Calibration curves should include a minimum of six concentration levels plus blank and zero samples, with back-calculated concentrations within ±15% of nominal values (±20% at LLOQ). For metabolite identification studies, additional validation may include determination of mass accuracy (<5 ppm for HRMS), isotopic pattern matching, and retention time consistency with reference standards when available. Documentation should include all raw data, processed chromatograms, mass spectra, and any deviations from the established protocol.

Applications and Implications

Clinical and Forensic Applications

The developed methodology supports diverse applications in clinical pharmacology and forensic toxicology. Therapeutic drug monitoring can optimize dosing regimens based on norflurazepam concentrations rather than the rapidly declining parent drug. Toxicological screening accurately identifies this compound intake even when the parent compound is no longer detectable, which is particularly important given that norflurazepam itself has emerged as a designer benzodiazepine [3]. Drug interaction studies can investigate the effects of CYP450 inhibitors or inducers on this compound metabolism. The approach also facilitates retrospective detection through the extended detection window provided by the long-lived norflurazepam metabolite, with potential detectability in urine for several days to weeks depending on dose and frequency of administration.

Research Applications

The metabolite profiling protocol enables several research applications in drug development and public health. Metabolite safety assessment evaluates the potential pharmacological and toxicological activities of this compound metabolites. Comparative metabolism studies investigate interspecies differences to validate animal models for preclinical testing. Stability assessment determines optimal storage conditions for biological samples containing this compound and metabolites. The methodology also supports workplace drug testing programs and epidemiological studies investigating benzodiazepine misuse patterns, particularly important given the high rates of benzodiazepine-opioid polysubstance use detected in street drug samples [5].

Troubleshooting and Technical Notes

Common Issues and Solutions

Signal suppression in mass spectrometry detection may occur due to matrix effects; this can be mitigated by optimizing sample clean-up, using isotope-labeled internal standards, or modifying chromatographic conditions to separate analytes from interfering compounds. Poor chromatographic peak shape may result from secondary interactions with residual silanols; adding 0.1% formic acid or ammonium acetate to mobile phases often improves peak symmetry. Inconsistent retention times can be addressed by maintaining stable mobile phase composition and column temperature. Reduced sensitivity may indicate need for ion source cleaning or instrument calibration. For metabolite identification challenges, including synthetic standards or performing orthogonal analyses (such as NMR) can confirm structural assignments.

Optimization Recommendations

Method development should begin with infusion experiments to optimize mass spectrometry parameters for each analyte. Column selection should consider various C18 chemistries as selectivity differences can significantly impact separation and sensitivity. Mobile phase composition can be adjusted to improve ionization efficiency – 0.1% formic acid generally provides good protonation for benzodiazepines. Extraction procedure optimization should compare protein precipitation with various organic solvents (acetonitrile, methanol, acetone) and different SPE sorbents (C18, mixed-mode cation exchange) to maximize recovery while minimizing matrix effects. For laboratories without UHPLC, conventional HPLC methods with longer run times can be successfully implemented with appropriate adjustment of flow rates and gradient programs.

Conclusion

This application note provides comprehensive methodologies for metabolite profiling of this compound using mass spectrometry-based approaches. The analytical protocols enable reliable detection and quantification of this compound and its major active metabolite norflurazepam in biological matrices, addressing important challenges in clinical monitoring and forensic investigation. The sensitivity and specificity of LC-MS/MS methods, particularly when using MRM mode, support precise measurement even at low concentrations, while HRMS approaches facilitate comprehensive metabolite identification. Implementation of these protocols will advance understanding of this compound metabolism and contribute to improved safety monitoring of benzodiazepine use, particularly important in the context of emerging designer benzodiazepines and frequent polysubstance use scenarios documented in the illicit drug market.

References

Troubleshooting Low Recovery in Flutoprazepam Sample Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common issues and solutions based on methodologies for related benzodiazepines.

Problem Area Potential Cause Recommended Optimization Strategy Supported Method & Key Parameters
Extraction Technique Inefficient transfer of analyte from sample matrix. Adopt Microextraction Techniques: Use PALME [1] or other LLME techniques [2]. These methods provide efficient clean-up and high enrichment factors, improving recovery and reducing matrix effects. PALME [1]: Donor pH: 12 (carbonate buffer); SLM: Dodecylacetate; Acceptor: 0.1% Formic Acid in H2O:MeOH (80:20); Extraction Time: 120 min.
Non-optimized extraction conditions. Employ Experimental Design: Use a full factorial design to simultaneously optimize multiple variables (e.g., pH, solvent volume, time, ionic strength) for maximal recovery [1]. Full Factorial Design [1]: Systematically tests factors and their interactions to find optimal conditions for multiple analytes.
Chemical Conditions Suboptimal pH for analyte transfer. Adjust pH for Ionizability: Flutoprazepam is a basic drug. Use a high-pH donor solution to keep the analyte uncharged, facilitating transfer across the organic SLM to a low-pH acceptor solution [1]. PALME pH Control [1]: Basic analytes: High pH donor (e.g., pH 12) -> Low pH acceptor (e.g., 0.1% formic acid).
Insufficient solvent selectivity. Evaluate Green Solvents: For LLE/LLME, test ionic liquids or other eco-friendly solvents that may offer better selectivity for benzodiazepines [3] [2]. Ionic Liquids [3]: Successfully used in liquid-liquid microextraction for benzodiazepines from whole blood.
Sorbent Selection (SPE) Inappropriate sorbent chemistry. Use Selective Sorbents: For SPE or SPME, employ selective materials like Molecularly Imprinted Polymers (MIPs) or Restricted Access Media (RAM) to improve selectivity and reduce interference from proteins [2]. RAMIPs SPME [2]: Synthesized with diazepam as a template; excludes >98% of plasma proteins.
Sample Matrix Matrix effects suppressing ionization. Dilute and Add Salt: Dilute the sample with buffer and add salts like NaCl to modify ionic strength, which can improve extraction efficiency in microextraction techniques [1]. Ionic Strength [1]: Addition of 0.4 g NaCl to 200 µL oral fluid sample improved the method.

Detailed Experimental Protocol: PALME for Basic Drugs

This protocol, adapted from a method for psychoactive substances in oral fluid, is highly relevant for basic drugs like this compound [1].

palme_workflow start Start Sample Preparation buffer Prepare Donor Solution • Mix 200 µL sample with 1800 µL 0.5M carbonate buffer (pH 12) • Add 0.4 g NaCl start->buffer load_donor Load mixture into donor plate buffer->load_donor assemble Assemble PALME Setup • Place dodecylacetate-supported liquid membrane • Add acceptor solution (50 µL 0.1% formic acid in H2O:MeOH 80:20) load_donor->assemble extract Perform Extraction • Place on orbital shaker • Extract for 120 minutes assemble->extract collect Collect Acceptor Solution extract->collect analyze Analyze via LC-MS/MS collect->analyze

Strategic Optimization & Method Selection

Beyond specific troubleshooting, consider these broader strategies for a more robust method.

  • Adhere to White Analytical Chemistry (WAC) Principles: When developing or optimizing a method, evaluate it based on the 12 principles of WAC, which balance analytical efficiency (Red), greenness (Green), and practicality & cost-effectiveness (Blue). This ensures a sustainable, high-quality, and user-friendly method [3].
  • Select an Appropriate Sample Preparation Technique: The table below compares common techniques used for benzodiazepines, based on WAC principles [3].
Technique Principle Key Advantages (WAC Perspective)
PALME Liquid Membrane Extraction High clean-up, low solvent use (Green), high-throughput (Blue) [1].
SPME Sorption on a fiber coating Solvent-free (Green), simple (Blue) [3] [2].
MIP-SPME Sorption on a selective polymer High selectivity for target analytes (Red), reduced matrix effects (Red) [2].
DLLME Cloud point extraction Rapid, low cost, high enrichment (Blue, Green) [3] [2].

Method Validation & Final Considerations

After optimization, validate the method to ensure the improved recovery is consistent and reliable. Key validation parameters for a quantitative method like this include [1] [4]:

  • Precision and Accuracy: Ensure results are both repeatable and accurate.
  • Limit of Detection (LOD) and Quantification (LOQ): Confirm the method is sufficiently sensitive.
  • Linearity: Demonstrate a linear response across the expected concentration range.
  • Matrix Effect: Quantify and mitigate any remaining ionization suppression or enhancement in the mass spectrometer.

I hope this structured guide provides a solid foundation for troubleshooting your this compound sample preparation. The strategies outlined here, particularly the systematic optimization of chemical conditions using experimental design, are key to resolving low recovery issues.

References

A Guide to Minimizing Chromatographic Background Noise

Author: Smolecule Technical Support Team. Date: February 2026

The following questions and answers address common issues that can affect data quality when working with sensitive analyses.

Q1: What are the common causes of high baseline noise in GC-MS, and how can I fix them?

High baseline noise in GC-MS can stem from several sources, including the instrument itself, the sample, or the carrier gas. The table below summarizes the common causes and their solutions [1].

Cause Category Specific Examples Recommended Solutions
Instrument & Hardware Electronic noise from detectors/amplifiers; Column bleed; Unoptimized instrumental parameters (flow rates, temperature). Perform hardware modifications (e.g., improved ion sources, vibration isolation); Use columns with higher thermal stability; Optimize method parameters [1].
Sample & Matrix Complex sample matrices (e.g., biological fluids) introducing chemical noise. Employ advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds [1].
Carrier Gas & Contamination Impurities in the carrier gas (e.g., oxygen, water vapor); Contamination in the system. Use high-purity gases and inline traps; Perform regular instrumental maintenance and cleaning [1].
Data Processing Insufficient data processing. Apply signal processing techniques like digital filtering, wavelet transforms, or automated machine learning algorithms for baseline correction [1].

Q2: I am seeing high system pressure in my HPLC. What should I check?

High pressure in an HPLC system is often a sign of a blockage or contamination [2].

  • Primary Cause: The most common cause is a clogged column, frit, or capillary due to particulate matter from the sample or mobile phase [2].
  • Troubleshooting Steps:
    • Bypass the Column: Disconnect the column and connect the inlet and outlet lines directly. If the pressure drops, the column is the likely culprit.
    • Flush the Column: If the column is clogged, flush it sequentially with pure water at a slightly elevated temperature (40–50°C), followed by methanol or another strong solvent [2].
    • Check Inlet Frits: If bypassing the column does not resolve the high pressure, check and clean or replace the inlet frits and filters in the system [2].

Q3: What are the established methods for minimizing baseline noise in GC-MS?

The most effective approach is a combination of methods targeting different stages of the analysis [1].

  • Sample Preparation Techniques: This is your first line of defense. Using techniques like solid-phase extraction (SPE) is highly recommended to clean up the sample, enrich the analyte, and remove matrix components that cause chemical noise [1].
  • Hardware Modifications and Optimizations: Physical improvements to the instrument, such as enhanced vacuum systems, temperature-controlled components, and vibration isolation, can significantly reduce physical and electronic noise [1].
  • Signal Processing Techniques: After data acquisition, apply advanced computational methods. These include Savitzky-Golay filtering, Fourier transformation, and wavelet transformation to separate the analytical signal from the background noise [1].
  • Calibration and Reference Standards: Using internal standards and blank subtraction techniques can help normalize data and account for background variations, improving quantitative accuracy [1].

Q4: For the GC-MS analysis of benzodiazepines, what is a key sample preparation consideration?

A key step for the reliable GC-MS analysis of many benzodiazepines is chemical derivatization, specifically silylation [3].

  • Purpose: Derivatization makes the benzodiazepines more volatile and thermally stable, which improves their chromatographic performance and detection. It enhances the signal and helps reduce peak tailing [3].
  • Common Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a widely used silylating agent [3].
  • Optimization: A recent study found that for silylation with BSTFA + 1% TMCS, the concentration of the derivatizing agent and the solvent volume were the most pivotal factors for achieving high efficiency, while reaction time and temperature were less critical [3].

Experimental Workflow for Noise Reduction

The following diagram synthesizes the information from the guides into a logical troubleshooting workflow you can follow in the lab.

G cluster_system System Checks cluster_sample Sample Prep Actions Start Start: High Baseline Noise Step1 Identify Problem Type Start->Step1 Step2 Check for System Issues Step1->Step2 Persistent Noise Step3 Review Sample Preparation Step1->Step3 Noise with Samples Step4 Apply Data Processing Step2->Step4 Hardware OK Sys1 Check carrier gas purity and inlet liners Step2->Sys1 Sys2 Inspect/clean ion source, check for column bleed Step2->Sys2 Sys3 Verify method parameters (flow, temperature) Step2->Sys3 Step3->Step4 Sample Prep OK Prep1 Use clean-up techniques like SPE or LLE Step3->Prep1 Prep2 For benzodiazepines, consider derivatization (e.g., BSTFA) Step3->Prep2 Prep3 Filter samples and use high-purity solvents Step3->Prep3 End Noise Minimized Step4->End

Troubleshooting Workflow for Chromatography Baseline Noise

Key Takeaways for Your Research

The search for information revealed a strong focus on practical, hands-on troubleshooting. A key resource is the upcoming CHROMtalks 2025 webinar (May 28-29, 2025), which will have sessions dedicated to troubleshooting GC and LC workflows, directly addressing the needs of researchers like yourself [4].

References

Improving sensitivity LOD LOQ flutoprazepam detection

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on LOD/LOQ

FAQ Question Expert Answer & Troubleshooting Guidance

| What are LOD and LOQ? | LOD is the lowest analyte concentration that can be reliably detected (but not necessarily quantified), typically at a signal-to-noise ratio of 3:1. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically at a signal-to-noise ratio of 10:1 [1] [2]. | | How can I improve the sensitivity of my LC-MS method? | Improving sensitivity is a systematic process. Focus on optimizing the sample preparation to reduce matrix effects and the instrument method to enhance ionization and transmission of the analyte [3]. | | My method suffers from high background noise. What should I do? | High noise can severely impact the S/N ratio. Check for mobile phase purity, sample contamination, and source of background ions. Ensure your LC system and MS source are clean. Optimizing chromatography to separate the analyte from co-eluting matrix components is also crucial [2] [3]. | | What are matrix effects and how do I mitigate them? | Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample. They are a major challenge in LC-MS [3]. You can mitigate them by: • Improving chromatographic separation. • Using a more selective sample clean-up (e.g., SPE). • Employing a stable isotope-labeled internal standard, which is considered the gold standard [3]. |

Troubleshooting Guide: Improving LOD and LOQ

This guide outlines a systematic approach to diagnose and resolve common sensitivity issues. Follow the workflow below to pinpoint the problem area.

Start Sensitivity Issue: Poor LOD/LOQ SP Sample Preparation Start->SP LC LC Separation Start->LC MS MS Detection Start->MS SP1 Check extraction efficiency and analyte loss. SP->SP1 LC1 Verify peak shape and resolution. LC->LC1 MS1 Check for source contamination. MS->MS1 SP2 Consider changing the extraction method (e.g., SPE). SP1->SP2 LC2 Optimize mobile phase, column, or gradient. LC1->LC2 MS2 Optimize source parameters (voltage, gas, temperature). MS1->MS2 MS3 Confirm MRM transitions and collision energy. MS2->MS3

For a more detailed, quantitative approach to troubleshooting, refer to the table below.

Detailed Actions and Optimization Parameters
Area Specific Parameter to Check Optimization Goal & Action
Sample Prep Extraction Efficiency Goal: Maximize analyte recovery. Action: Use stable isotope-labeled internal standard to correct for losses [3].
Matrix Effects Goal: Minimize ion suppression. Action: Improve sample clean-up with selective solid-phase extraction (SPE) [3].
LC Separation Chromatographic Peak Shape Goal: Sharp, symmetrical peaks. Action: Optimize mobile phase pH and gradient to improve efficiency and resolution [4].
Retention Time Goal: Adequate retention away from solvent front. Action: Adjust strength of mobile phase or gradient profile [4].
MS Detection Ion Source Parameters Goal: Maximize ion generation and transmission. Action: Systematically optimize voltages, gas flows, and temperatures for your analyte [3].
MRM Transitions Goal: Select most intense precursor > product ion pair. Action: Re-optimize collision energy for the chosen transition [5].

Experimental Protocol: Determining LOD and LOQ via Calibration Curve

This is a standard method recommended by guidelines like ICH Q2(R1) for determining LOD and LOQ [2].

1. Principle The method uses the standard deviation of the response and the slope of the calibration curve to calculate LOD and LOQ. It is particularly useful as it incorporates the variability of the analytical procedure [2].

2. Procedure

  • Prepare Solutions: Create a calibration curve using at least 5-6 concentration levels in the expected low range of your analyte. Prepare each level in multiple replicates (e.g., n=3-5).
  • Analyze: Inject each solution in a randomized sequence.
  • Plot and Calculate: Plot the peak area (or height) against the known concentration. Perform linear regression to obtain the slope (S) and the standard deviation of the y-intercepts of regression lines (σ) or the residual standard deviation of the regression line [2].
  • Compute:
    • LOD = 3.3 * σ / S [2]
    • LOQ = 10 * σ / S [2]

3. Verification Experimentally analyze samples prepared at the calculated LOD and LOQ concentrations to confirm that they meet the required signal-to-noise criteria (3:1 for LOD, 10:1 for LOQ) and that the LOQ has acceptable precision and trueness [1] [2].

References

Flutoprazepam metabolite interference resolution methods

Author: Smolecule Technical Support Team. Date: February 2026

Core Strategies for Resolving Metabolite Interference

Interference from metabolites, which often have structures similar to the parent drug, primarily affects the selectivity and specificity of an assay. The key is to achieve baseline separation and ensure accurate detection [1]. The following table summarizes the main resolution strategies.

Strategy Core Principle Key Parameters to Optimize

| Chromatographic Separation | Physically separate analytes in time using the LC column to prevent co-elution [2]. | - Mobile phase composition (e.g., formic acid, ammonium formate) [2] [3]

  • Gradient elution profile [2] [3]
  • Column type (e.g., C18) [2] [3]
  • Flow rate (e.g., 0.6 mL/min) [3] | | Mass Spectrometric Detection | Use unique mass-to-charge ratios ((m/z)) of precursor and product ions for selective detection [4] [5]. | - Multiple Reaction Monitoring (MRM) transitions [4] [2]
  • Cone voltage and collision energy [6] | | Sample Preparation | Isolate and purify analytes from the biological matrix to reduce ion suppression/enhancement and concentrate the target compounds [1]. | - Liquid-Liquid Extraction (LLE): Choice of organic solvent [2] [3]
  • Solid-Phase Extraction (SPE): Sorbent chemistry and wash/elution solvents [6]
  • Protein Precipitation: Solvent type (e.g., methanol, acetonitrile) [4] |

Detailed Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a common technique for extracting benzodiazepines from biological samples [2] [3].

  • Procedure:
    • To a 0.5 mL aliquot of urine (or other fluid), add 100 ng of an appropriate internal standard (e.g., a deuterated analog) [6].
    • For urine samples, add a β-glucuronidase enzyme solution (e.g., 20 μL diluted enzyme) and incubate at 60°C for 30 minutes to hydrolyze glucuronide metabolites [6].
    • Adjust the pH of the sample to optimize extraction efficiency for your target analytes.
    • Add an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate). Vortex mix vigorously for several minutes.
    • Centrifuge the sample to separate the organic and aqueous layers.
    • Transfer the organic (top) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.
    • Reconstitute the dry residue in an appropriate mobile phase starting solvent (e.g., 100-200 μL) for LC-MS/MS analysis [2].
LC-MS/MS Analysis

This is a generalized protocol for the simultaneous determination of multiple benzodiazepines.

  • Liquid Chromatography (LC) Conditions [2] [3]:
    • Column: C18 reversed-phase column (e.g., 50 mm x 3 mm, 5-μm).
    • Mobile Phase A: 0.1% (v/v) Formic acid in 5% Acetonitrile.
    • Mobile Phase B: 0.1% (v/v) Formic acid in 95% Acetonitrile.
    • Gradient: Use a multi-step gradient (e.g., starting at 20% B, increasing to 95% B over several minutes).
    • Flow Rate: 0.6 mL/min.
    • Injection Volume: 10 μL.
    • Run Time: ~15 minutes.
  • Mass Spectrometry (MS) Conditions [4] [2]:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Operation: For each analyte and its metabolite, optimize the MS parameters to select one precursor ion and at least two product ions.
    • Source Temperatures: Set desolvation temperature (e.g., 375°C) and source temperature (e.g., 270°C) [6].

The following diagram illustrates the logical workflow for developing and troubleshooting an LC-MS/MS method to resolve metabolite interference.

Start Start: Method Development SP Sample Preparation Start->SP SP1 • LLE: pH, solvent choice • SPE: Sorbent, elution • Enzymatic hydrolysis SP->SP1 LC LC Optimization LC1 • Mobile phase (Formic acid) • Gradient profile • Column (C18) • Flow rate LC->LC1 MS MS/MS Optimization MS1 • MRM transitions • Cone voltage • Collision energy MS->MS1 Val Method Validation Val1 • Specificity/Selectivity • Matrix effects • LOD/LOQ • Precision/Accuracy Val->Val1 SP1->LC LC1->MS MS1->Val

Frequently Asked Questions (FAQs)

  • Q1: How do I confirm that an interference peak is from a metabolite and not another source?

    • A: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the interfering peak. This can often distinguish between isobaric compounds. Additionally, analyze a blank sample and a sample spiked with a known standard of the suspected metabolite to see if the retention time and mass signature match [5].
  • Q2: We see significant ion suppression in our assay. What is the most effective way to reduce it?

    • A: Ion suppression is often caused by co-eluting matrix components. The most effective approach is to improve sample cleanup. If you are using protein precipitation, consider switching to LLE or SPE. Furthermore, optimizing the chromatographic gradient to shift the retention time of your analyte away from the region where most matrix components elute (often at the solvent front) can dramatically reduce suppression [2] [3].
  • Q3: Why is method validation critical for resolving metabolite interference?

    • A: Validation provides objective evidence that your method is reliable and fit for its purpose. Key parameters like specificity/selectivity prove you can distinguish the analyte from metabolites. Matrix effect studies quantify ion suppression/enhancement, ensuring your accuracy and sensitivity are not compromised [2] [7] [3].

References

Column selection flutoprazepam HPLC method development

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for HPLC Method Development

For a systematic and regulatory-aligned approach, you can adopt the Quality by Design (QbD) framework [1]. The following diagram outlines the core workflow.

Start Define Analytical Target Profile (ATP) A Identify Critical Method Attributes (CMAs) Start->A B Identify Critical Method Parameters (CMPs) Start->B C Screening Experiments (e.g., Fractional Factorial Design) A->C B->C D Establish Method Operable Design Region (MODR) C->D E Method Validation per ICH Guidelines D->E F Control Strategy & Routine Use E->F

The core elements of this framework are:

  • Critical Method Attributes (CMAs): These are your performance targets, such as resolution, retention time, and peak tailing [1].
  • Critical Method Parameters (CMPs): These are the variables you will adjust, including mobile phase pH, organic solvent proportion, and flow rate [1]. An experimental design (e.g., a three-factorial design) helps you understand how these CMPs affect your CMAs and find the optimal conditions [1].

Column Selection & Mobile Phase for Benzodiazepines

Since flutoprazepam is a benzodiazepine, you can base your initial conditions on methods developed for similar compounds.

Aspect Recommendation & Rationale Reference Example (Flurazepam)
Column Type Reversed-Phase (RP) C18 column. This is the most common choice for benzodiazepines [2] [3]. Chromosil C18 (250 mm x 4.6 mm, 5 µm) [2] [3]
Mobile Phase Mixture of organic solvents. A methanol and acetonitrile blend is effective [2] [3]. Methanol:Acetonitrile (80:20 v/v) [2] [3]
Detection Wavelength UV detection at ~230 nm. Benzodiazepines have strong absorbance at this wavelength [2] [3]. 230 nm [2] [3]
Flow Rate ~0.9 mL/min. This is a standard starting point for a column of common dimensions [2] [3]. 0.9 mL/min [2] [3]

Advanced Column Tips:

  • For basic compounds, use endcapped C18 columns with high purity silica or hybrid base material to minimize peak tailing caused by interaction with residual silanols [4] [5].
  • For complex samples, a Pentafluorophenyl (PFP) column can be valuable. Its unique selectivity, particularly through π-π interactions, is excellent for separating aromatic compounds and positional isomers [5].

Troubleshooting Common HPLC Issues

Here are solutions to frequent problems encountered during method development.

Issue Possible Causes Troubleshooting Strategies

| Peak Tailing | - Interaction with residual silanols on the column [6] [4].

  • Void formation at the column inlet [6]. | - Use an endcapped column [4].
  • Add ionic modifiers (e.g., triethylamine) to the mobile phase to mask silanols [5].
  • Ensure the column is well-packed and not damaged [6]. | | Variable Retention Times | - Mobile phase pH or composition not stabilized [6].
  • Column not equilibrated [7]. | - Use a buffered mobile phase for consistent pH [7].
  • Allow sufficient time for column equilibration, especially with ion-pairing reagents (>30 min) [7]. | | High Backpressure | - Blocked inlet frit from sample debris [4] [5].
  • Contamination buildup in the column. | - Use a guard column or in-line filter [6].
  • Flush the column with a strong solvent (reverse-flush if allowed by the manufacturer) [5].
  • Ensure sample is fully dissolved and compatible with the mobile phase [5]. | | Poor Retention | - Analyte is too polar for the stationary phase [7]. | - Optimize mobile phase (reduce organic solvent %) [4].
  • Use an ion-pairing reagent (e.g., sodium heptane sulfonate for basic/purine compounds) [7].
  • Consider a mixed-mode or polar-embedded column [7]. |

Sample Analysis Protocol for a Synthetic Mixture

This is a detailed methodology you can adapt, based on a QbD-based RP-HPLC method for a drug combination [1].

1. Instrument and Materials

  • HPLC System: Agilent Infinity 1200 (or equivalent) with a UV-Vis detector and binary gradient pump.
  • Software: For controlling the system and processing data (e.g., Open Lab).
  • Column: Phenomenex ODS C18 column (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
  • Chemicals: HPLC-grade methanol, acetonitrile, and water; potassium phosphate or other suitable buffer salts.
  • Sample: this compound standard and synthetic mixture.

2. Mobile Phase and Sample Preparation

  • Mobile Phase: Prepare a mixture of a buffer and an organic solvent (e.g., Acetonitrile). The exact ratio and buffer pH should be determined through your screening experiments. Note: Always degas the mobile phase before use.
  • Standard Solution:
    • Accurately weigh about 45 mg of this compound and transfer to a 100-mL volumetric flask.
    • Dissolve and make up to volume with methanol to get a stock solution of ~450 µg/mL.
    • Perform serial dilutions with methanol to reach your target working concentration (e.g., 4.5 µg/mL) [1].

3. Chromatographic Conditions

  • Detection Wavelength: 230 nm (optimize based on the UV spectrum of this compound).
  • Flow Rate: 0.9 mL/min (to be optimized as a CMP).
  • Injection Volume: 10-20 µL.
  • Column Temperature: Ambient or controlled (e.g., 30°C).
  • Run Time: To be determined during method development.

4. Forced Degradation Study (Stability-Indicating Method) To prove the method can separate the drug from its degradation products, perform a forced degradation study on the synthetic mixture [1]. The workflow for this study is as follows:

Sample Sample Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C, 30-60 min) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 30-60 min) Sample->Base Oxidative Oxidative Stress (e.g., H₂O₂) Sample->Oxidative Thermal Thermal Stress Sample->Thermal Analyze Analyze by HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze

After each stress treatment, neutralize the solution (for acid/base) and dilute to volume with the mobile phase before analysis [1].

Modern Method Development Trends

Emerging technologies can significantly accelerate the process described above:

  • AI and Machine Learning: Tools are now available that use AI and mechanistic modeling to create a "digital twin" of the HPLC method. These systems can predict retention factors and autonomously optimize method parameters, drastically reducing the number of experiments needed [8].
  • Global Retention Modeling: Advanced software can model retention behavior across different stationary phases (C18, phenyl, cyano), making it easier to select the best column and predict separation outcomes [8].

References

Mobile phase optimization flutoprazepam peak shape

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Poor Peak Shape

The following flowchart outlines a systematic approach to diagnose and fix poor peak shape. Chemical causes often affect only some peaks in a chromatogram, while physical causes typically impact all peaks similarly [1].

cluster_physical Physical Causes (All Peaks Affected) cluster_chemical Chemical Causes (Some Peaks Affected) Start Poor Peak Shape Q1 Do all peaks in the chromatogram show issues? Start->Q1 All All Q1->All Yes Some Some Q1->Some No P1 Check for column void or deteriorated frit All->P1 C1 Is the analyte ionogenic? (Check its pKa) Some->C1 P2 Replace column or inlet frit P1->P2 C2 Optimize Mobile Phase pH: Set pH at least ±2 units from analyte pKa C1->C2 Yes C3 Check for column overload (Dilute sample or reduce injection volume) C1->C3 No C5 Use a suitable buffer (typically 10-50 mM) C2->C5 C4 Ensure sample is dissolved in starting mobile phase conditions C3->C4 C6 Adjust organic modifier concentration C5->C6 C7 Increase column temperature C6->C7

Mobile Phase Optimization Parameters

For ionogenic compounds like many benzodiazepines, fine-tuning the mobile phase is the most effective approach. The following table summarizes the key parameters to optimize [2].

Parameter Objective Typical Optimization Range Key Considerations
pH Suppress analyte ionization; ensure stable, reproducible retention [2]. ±2.0 units from analyte pKa. pH can alter analyte charge state and interaction with stationary phase; organic solvent can affect apparent pKa [2].
Buffer Concentration Maintain target pH; prevent tailing from ionic interactions with silanol groups. 10-50 mM. Must have adequate buffering capacity at selected pH; too high may precipitate or damage HPLC system.
Organic Modifier Adjust retention time and efficiency; improve peak shape. Varies (e.g., Methanol, Acetonitrile). Different solvents (MeOH vs. ACN) can change selectivity; high concentrations can cause fronting if sample solvent is too strong [2].
Column Temperature Improve mass transfer; reduce peak tailing. 30-50°C (up to column limit). Higher temperatures generally improve peak shape and reduce backpressure; low temperature can cause fronting [2].

Detailed Optimization Methodologies

Here are practical protocols for implementing the key optimization strategies from the table.

Optimizing Mobile Phase pH and Composition

This is critical for ionogenic compounds. A developed method for imipramine and diazepam used a mobile phase of methanol:water:0.1M sodium acetate (30:50:20 v/v/v), with the pH adjusted to 3.8 using dilute acetic acid, resulting in sharp, well-resolved peaks [3]. Another method for flutamide used a simpler mixture of methanol and water (85:15 v/v), with pH adjusted to 3.0 using orthophosphoric acid [4].

Experimental Protocol:

  • Step 1: Prepare a standard solution of your analyte.
  • Step 2: Prepare mobile phases with identical organic modifier ratios but varying pH values (e.g., 2.5, 3.5, 4.5, 5.5).
  • Step 3: Use a suitable buffer (e.g., phosphate for low pH, acetate for mid pH) at 10-50 mM concentration.
  • Step 4: Inject the standard under each condition and evaluate peak symmetry, retention time, and resolution. Select the pH that provides the best symmetry and reproducibility.
Addressing Sample Solvent and Volume Issues

If the sample is dissolved in a solvent stronger than the starting mobile phase, it can cause peak fronting [2].

Experimental Protocol:

  • Step 1: Always try to dissolve the sample in the starting mobile phase used for the chromatographic run.
  • Step 2: If the sample is poorly soluble, use the minimal amount of a stronger solvent possible, or dilute a highly concentrated stock with the mobile phase to minimize the injection volume of the strong solvent.
Using Buffers to Manage Silanol Interactions

Aging columns can experience "bleeding" of end-capping, exposing silanol groups (-SiOH) that can cause tailing for basic compounds [2].

Experimental Protocol:

  • Step 1: Add a buffering agent (e.g., 10-50 mM ammonium formate or phosphate) to control pH precisely.
  • Step 2: For older columns, you can add a low concentration (e.g., 0.1%) of a competing base like triethylamine to the mobile phase to mask silanol sites.

Key Takeaways for Flutoprazepam

  • Prioritize pH Control: As a benzodiazepine, this compound's peak shape will be highly sensitive to mobile phase pH. Determining its pKa and setting the mobile phase pH accordingly is the most crucial step [2].
  • Systematic Approach: Follow the troubleshooting flowchart to efficiently distinguish between column hardware problems and chemical interaction issues.
  • Document Changes: Keep a detailed log when adjusting method parameters. Change one variable at a time to clearly understand its effect.

References

Flutoprazepam stability sample storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the best long-term storage condition for flutoprazepam in biological samples?

    • A: For long-term storage (months to a year), frozen storage at -80°C is strongly recommended. Studies on benzodiazepines like clonazepam and flunitrazepam in whole blood show significant degradation at higher temperatures, while samples stored at -80°C showed no significant loss, even after one year [1] [2].
  • Q2: How does temperature affect this compound stability in the short term?

    • A: Stability decreases rapidly as temperature increases. The table below summarizes findings from related benzodiazepines. If immediate analysis is not possible, refrigerate samples at 4°C and analyze as soon as possible [3] [1] [2].
  • Q3: Does light exposure affect benzodiazepine stability?

    • A: Yes. Several benzodiazepines are photosensitive. One study found that global natural light irradiation contributed to the decrease of flunitrazepam and other benzodiazepines in blood and plasma. It is best practice to protect samples from light by storing them in amber containers or wrapping vials in aluminum foil [3].
  • Q4: What are the known degradation pathways for benzodiazepines like this compound?

    • A: Degradation can occur through several pathways, highly dependent on the environment:
      • In Biological Samples: Proteolytic (enzyme-driven) degradation can occur post-sampling, which can alter binding properties and molecular integrity [4].
      • Under Basic Conditions: For benzodiazepines with similar structures, degradation under basic conditions can involve the breakdown of the benzodiazepine ring. For example, nitrazepam degrades to 2-amino-5-nitrobenzophenone and further to 2-hydroxy-5-nitrobenzophenone in alkaline solutions [5].
      • Advanced Oxidation: In water treatment contexts, hydroxyl radicals (·OH) cause degradation primarily through hydroxylation of the benzodiazepine molecule [6].

Experimental Stability Data for Related Benzodiazepines

Since direct data on this compound is unavailable, the following tables summarize stability information for other benzodiazepines, which can inform your experimental planning.

Table 1: Stability of Benzodiazepines in Whole Blood at Different Temperatures Over One Year [1] [2]

Benzodiazepine Room Temperature (~22°C) 4°C -20°C -80°C
Flunitrazepam Concentration decreased to ~0-30% Decrease of 50-100% Decrease of 10-20% No significant loss
Clonazepam Concentration decreased to ~0-30% Decrease of 50-100% Decrease of 10-20% No significant loss
Midazolam Concentration decreased to ~0-30% Decrease of 50-100% Decrease of 10-20% No significant loss
Oxazepam Concentration decreased to ~0-30% Decrease of 50-100% Decrease of 10-20% No significant loss
Diazepam Considerable decrease over 240 days [3] More stable than at 22°C, but still decreased [3] Information Missing Information Missing

Table 2: Stability of Benzodiazepines in Plasma/Blood Under Light Exposure [3]

Storage Condition Flunitrazepam Flurazepam Diazepam
Protected from Light More stable More stable More stable
Exposed to Global Natural Light Decreased considerably; soon disappeared completely at 22°C Decreased considerably Decreased considerably

Proposed Experimental Protocol for Assessing Stability

Given the lack of direct data, you may need to establish stability conditions for this compound in your specific matrix. Below is a suggested protocol.

Aim: To determine the chemical stability of this compound in a biological matrix (e.g., plasma, whole blood) under various storage conditions.

Materials:

  • This compound standard
  • Drug-free biological matrix (e.g., human plasma or whole blood)
  • Amber microcentrifuge tubes
  • HPLC system with Mass Spectrometer (e.g., UPLC-MS/MS) or UV detector
  • Storage facilities with temperature control (-80°C, -20°C, 4°C, and a room temperature incubator)

Methodology:

  • Sample Preparation: Prepare spiked samples of this compound in the biological matrix at low, medium, and high concentrations within the expected calibration range.
  • Aliquoting: Aliquot the spiked samples into amber tubes to protect from light. Prepare a large number of aliquots to be sacrificed at each time point.
  • Storage and Time Points: Store aliquots at each of the following temperatures: -80°C, -20°C, 4°C, and Room Temperature (e.g., 22°C).
  • Analysis Schedule: Analyze samples in triplicate at predetermined time points. An example schedule could be:
    • Initial (Day 0)
    • Short-term: 1, 3, and 7 days
    • Medium-term: 2, 4, 8, and 12 weeks
    • Long-term: 6 and 12 months
  • Quantification: Use a validated HPLC-MS/MS method to quantify the remaining concentration of this compound at each time point. Compare back to the initial concentration (Day 0) to calculate the percentage remaining.
  • Data Interpretation: A drop in concentration below 90% of the initial value is often considered a significant indicator of instability [7].

The following workflow diagram outlines this experimental process:

Start Start: Plan Stability Study Prep Prepare Spiked Samples (Low/Med/High Conc.) Start->Prep Aliquot Aliquot into Amber Tubes Prep->Aliquot Store Store at Test Temperatures (-80°C, -20°C, 4°C, 22°C) Aliquot->Store Analyze Analyze Samples via HPLC-MS/MS at Predefined Time Points Store->Analyze Interpret Interpret Data (% Remaining vs. Time) Analyze->Interpret End End: Establish Storage Conditions Interpret->End

Troubleshooting Guide

  • Issue: Inconsistent or low recovery of this compound from stored samples.
    • Potential Cause & Solution:
      • Sample History Unknown: If sample storage conditions are not documented, assume degradation may have occurred. Solution: Re-collect samples ensuring immediate proper storage (frozen at -80°C and protected from light).
      • Inappropriate Storage Temperature: Solution: Verify that freezers and refrigerators are continuously monitored with data loggers. Avoid repeated freeze-thaw cycles by using single-use aliquots.
      • Matrix Effects or Analyte Degradation: Solution: When developing an analytical method, use a stable isotopically labeled internal standard for this compound if available. This can correct for losses during sample preparation and analysis.

Key Recommendations Summary

Until compound-specific data is available, the most conservative approach for storing this compound samples is:

  • Temperature: Store at -80°C for long-term stability.
  • Light: Keep samples in amber containers or wrapped in foil.
  • Handling: Minimize freeze-thaw cycles by using aliquots.
  • Documentation: Always record the conditions and duration of sample storage, as results from long-term stored samples should be interpreted with caution [3] [2].

References

Comprehensive Technical Support Guide: Minimizing Matrix Effects in Flutoprazepam Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Matrix Effects in Flutoprazepam Bioanalysis

Matrix effects represent a significant challenge in the bioanalysis of benzodiazepines like this compound, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement that compromises analytical accuracy and precision. For this compound and its active metabolite N-desalkylflurazepam, matrix effects can be particularly problematic due to their presence in complex biological matrices at potentially low concentrations, requiring highly sensitive and selective analytical methods [1] [2].

The physicochemical properties of this compound, including its molecular structure and metabolic pathway, significantly influence the approach to minimizing matrix effects. This compound is metabolized to N-desalkylflurazepam (also known as norflurazepam), which is a primary active metabolite with a substantially longer half-life (40-250 hours) compared to the parent compound. This metabolite achieves much higher concentrations in biological samples and presents its own analytical challenges [1]. Understanding these properties is essential for developing effective sample preparation and chromatographic separation methods that minimize matrix interference while maintaining adequate recovery of both the parent drug and its metabolites.

Sample Preparation Strategies for Matrix Effect Reduction

Sample preparation is a critical first step in minimizing matrix effects in this compound bioanalysis. The goal of effective sample preparation is to remove interfering compounds, particularly phospholipids which are major contributors to ion suppression in ESI-LC-MS/MS, while maintaining high recovery of the target analytes. Based on current research and application notes for benzodiazepine analysis, several approaches have demonstrated effectiveness for compounds in this class.

Solid-phase extraction (SPE) has emerged as a highly effective technique for minimizing matrix effects in benzodiazepine analysis. The Oasis MCX mixed-mode SPE platform, which combines cation-exchange and reversed-phase mechanisms, has shown particular promise for extracting benzodiazepines from biological matrices. A simplified, mixed-mode SPE protocol for urinary benzodiazepines eliminated common conditioning and equilibration steps without compromising recovery or reproducibility. This method achieved consistent recovery ranging from 76% to 102% with an average of 91% for a comprehensive panel of benzodiazepines and metabolites, while significantly reducing matrix effects compared to reversed-phase SPE or liquid-liquid extraction [3]. The mixed-mode mechanism provides superior selectivity by targeting the basic functional groups present in this compound and its metabolites, effectively removing neutral and acidic phospholipids that commonly cause ion suppression.

Table 1: Comparison of Sample Preparation Methods for Benzodiazepine Bioanalysis

Method Recovery Range Matrix Effect Reduction Advantages Limitations
Mixed-mode SPE 76-102% [3] Significant vs. reversed-phase SPE [3] Excellent clean-up, high selectivity Method development complexity
Liquid-Liquid Extraction 80-100% [4] Moderate with optimization [4] Broad applicability, simple implementation Emulsion formation risks
Supported Liquid Extraction 80-100% [4] Moderate [4] Reduced solvent consumption, automation compatible Limited retention mechanism flexibility
QuEChERS Not specified Moderate [4] Rapid, minimal solvent use Limited clean-up for complex matrices

Alternative extraction methods such as salting-out assisted liquid-liquid extraction (SALLE) have also been successfully applied to benzodiazepine analysis. SALLE improves extraction efficiency by adding salts to reduce the miscibility of the extraction solvent and water, thereby increasing recovery and reducing matrix effects. One study demonstrated recoveries between 80% and 100% for over 185 drugs and metabolites including benzodiazepines, while significantly reducing organic solvent consumption to just 3 mL of acetonitrile per sample [4]. This approach can be particularly valuable when analyzing this compound and its metabolite in matrices with high phospholipid content, such as whole blood.

Chromatographic Optimization for Matrix Minimization

Chromatographic separation plays a crucial role in minimizing matrix effects by temporally separating the target analytes from interfering matrix components. Effective separation is particularly important for this compound analysis due to the potential for co-elution of its active metabolite N-desalkylflurazepam and other endogenous compounds that may cause ion suppression or enhancement.

Column selection significantly impacts the ability to resolve this compound from matrix interferences. The CORTECS C18+ Column has demonstrated excellent performance for benzodiazepine separations, providing baseline resolution of critical pairs such as clonazepam-d4 and lorazepam, which have similar mass transitions [3]. The enhanced selectivity of this column family enables the separation of this compound from its metabolites and potentially interfering compounds, even when using simplified sample preparation protocols. The method has been successfully scaled from UPLC to HPLC conditions using CORTECS UPLC C18+ 2.7 µm columns, maintaining critical separations with backpressures below 4000 psi, which provides flexibility in method implementation across different instrumentation platforms [3].

Mobile phase optimization is another critical factor in reducing matrix effects. The use of acidic mobile phase modifiers such as 0.01% formic acid has proven effective for benzodiazepine separations, providing good ionization efficiency while maintaining acceptable peak shapes [3]. Gradient elution protocols that gradually increase organic content (acetonitrile with 0.01% formic acid) from 10% to 95% over 5-7 minutes have successfully separated multiple benzodiazepines and metabolites with minimal co-elution of matrix interferences [3]. The extensive washing at high organic concentration (95% for 0.75 minutes) ensures elution of strongly retained matrix components between injections, preventing carryover of interferences across samples.

Table 2: Chromatographic Conditions for Benzodiazepine Separation with Minimal Matrix Effects

Parameter Recommended Conditions Alternative Options Impact on Matrix Effects
Column Type CORTECS UPLC C18+ 1.6 µm [3] CORTECS UPLC C18+ 2.7 µm for HPLC [3] Baseline separation of critical pairs reduces interference
Mobile Phase A 0.01% Formic acid in water [3] 30 mM phosphate buffer (pH 7.2) [5] Acidic conditions improve [ESI+] ionization efficiency
Mobile Phase B 0.01% Formic acid in ACN [3] Acetonitrile without modifier Organic modifier enhances ionization efficiency
Gradient Program 10-50% B (5 min), 50-95% B (0.25 min), 95% B (0.75 min) [3] Adjustable based on retention of specific analytes High organic wash removes strongly retained matrix components
Column Temperature 30°C [3] 35-40°C for faster analysis Optimal temperature improves efficiency and peak shape
Flow Rate 0.5 mL/min [3] 0.3-0.7 mL/min based on column dimensions Proper flow ensures optimal ionization and separation

Method Validation and Matrix Effect Assessment

Rigorous method validation is essential to demonstrate that matrix effects are adequately controlled in this compound bioanalysis. The US FDA guidance for industry on bioanalytical method validation requires assessment of matrix effects during method validation for quantitative LC-MS/MS methods [6]. A systematic approach to matrix effect evaluation should include both qualitative and quantitative assessments to ensure method reliability across different sample matrices.

The post-column infusion experiment provides a qualitative assessment of matrix effects throughout the chromatographic run. In this experiment, a constant infusion of this compound is introduced post-column while injecting a blank matrix extract. Suppression or enhancement zones appear as decreases or increases in the baseline signal, indicating regions where co-eluting matrix components interfere with analyte ionization [7]. This approach helps identify problematic regions in the chromatogram and guides further optimization of the separation to shift the this compound peak away from suppression zones.

For quantitative assessment, the approach described by Matuszewski et al. is widely adopted. This method involves comparing the analytical response of this compound in three different sets of samples: (A) neat solution in mobile phase, (B) spiked into blank matrix extract after extraction, and (C) spiked into blank matrix before extraction [7]. The matrix effect (ME), recovery of extraction (RE), and process efficiency (PE) are calculated using the formulas:

  • ME (%) = (B/A) × 100
  • RE (%) = (C/B) × 100
  • PE (%) = (C/A) × 100 = (ME × RE)/100 [7]

This approach allows for separate evaluation of extraction efficiency and ionization effects, providing insight into the primary sources of potential analytical bias.

Troubleshooting Guide for Common matrix effect Issues

Frequently Asked Questions

Q1: We're experiencing significant ion suppression in our this compound assay despite using SPE. What could be the cause?

A1: Persistent ion suppression after SPE typically indicates incomplete removal of phospholipids, which are major contributors to matrix effects in ESI+. Consider these solutions:

  • Verify your SPE protocol: Mixed-mode cation exchange (MCX) has demonstrated superior phospholipid removal for benzodiazepines compared to reversed-phase sorbents [3].
  • Optimize wash steps: Incorporating 0.02 N HCl wash followed by 20% MeOH wash has proven effective for benzodiazepines while maintaining high recovery (average 91%) [3].
  • Evaluate extraction pH: this compound's optimal extraction occurs at acidic pH where it exists primarily in its protonated form, enhancing retention on MCX sorbents.

Q2: Our internal standard shows different matrix effects than this compound. Is this acceptable?

A2: Significant differences in matrix effects between analyte and internal standard indicate potential issues with your IS choice. The ideal internal standard should:

  • Be a stable isotope-labeled version of this compound (d5-flutoprazepam or similar)
  • Demonstrate similar extraction recovery and matrix effects to the native compound
  • If a structural analog must be used, validate that its matrix effect profile correlates closely with this compound across at least 6 different matrix lots [7]

Q3: We need to analyze both this compound and its metabolite N-desalkylflurazepam. How does this impact method development?

A3: Simultaneous analysis presents additional challenges since N-desalkylflurazepam has different physicochemical properties and typically circulates at much higher concentrations than the parent drug [1]. Recommended approaches include:

  • Develop a chromatographic method that baseline-separates both compounds to avoid cross-talk
  • Use a mixed-mode SPE protocol that efficiently extracts both compounds despite differing polarities
  • Validate linearity and matrix effects across the different concentration ranges expected for each compound
  • Consider using two stable isotope-labeled internal standards if significant differences in extraction behavior are observed
Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing and resolving matrix effect issues in this compound bioanalysis:

matrix_effect_troubleshooting Start Start: Suspected Matrix Effects Step1 Perform Post-Column Infusion Experiment Start->Step1 Step2 Observe Ion Suppression/Enhancence in Chromatogram Step1->Step2 Step3 Does suppression coincide with analyte peak? Step2->Step3 Step4 Optimize Chromatographic Separation Step3->Step4 Yes Step5 Modify Sample Preparation Method Step3->Step5 No Step6 Revalidate Method Performance Step4->Step6 Step5->Step6 Step7 Method Suitable for Use Step6->Step7

Conclusion

Effective management of matrix effects is essential for developing robust and reliable bioanalytical methods for this compound. Through implementation of optimized sample preparation techniques such as mixed-mode SPE, chromatographic methods that provide baseline separation from interfering compounds, and comprehensive validation protocols that assess matrix effects across multiple biological matrix lots, researchers can significantly improve method quality and data reliability. The strategies outlined in this technical guide provide a systematic approach to troubleshooting and resolving matrix effect issues, enabling accurate quantification of this compound and its metabolites in complex biological matrices.

References

Troubleshooting flutoprazepam retention time shift

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Retention Time Shifts

Retention time shifts can be systematically diagnosed by observing the specific pattern of the shift. The following table categorizes common symptoms, their likely causes, and recommended solutions, synthesized from general HPLC troubleshooting guides [1] [2] [3].

Symptom Pattern Likely Causes Recommended Solutions
All peaks shift by the same amount [1] Flow rate changes (often slower flow), column temperature fluctuations, mobile phase evaporation (especially volatile organics or pH modifiers like TFA) [1] [2] [3]. Verify flow rate accuracy, check for system leaks, use a column thermostat, ensure mobile phase is fresh and reservoirs are tightly sealed [1] [2].
Early eluting peaks shift; later peaks unaffected [1] Sample solvent composition mismatch with initial mobile phase, error in mobile phase preparation, saturated guard cartridge, column contamination at inlet [1]. Reconstitute sample in starting mobile phase, remake mobile phase carefully, replace guard cartridge, flush or clean column inlet [1].
Random or varying shifts for different peaks [1] Sample matrix interference, mismatch between sample and mobile phase pH, column contamination or buildup of sample matrix, column reaching end of lifetime [1]. Adjust sample pH to match mobile phase, perform additional sample cleanup, flush the column, replace column if flushing fails [1].
Gradual drift over time [3] Gradual chemical change (e.g., loss of volatile mobile phase components, column aging/contamination), slow column equilibration (especially with new columns or ion-pairing reagents) [2] [3]. Use high-quality, low-metal-content silica columns; ensure sufficient column equilibration; use a guard column; employ a pump capable of dynamic mixing [2] [3].
Dramatic shift to early retention (near void volume) [1] Phase dewetting (collapse): Using a mobile phase with >95% water on a column not designed for high-aqueous conditions [1]. Use an aqueous-compatible (hybrid) column or avoid high-aqueous mobile phases [1].

A Note on Flutoprazepam Analysis

The search results confirm that this compound is a benzodiazepine whose pharmacokinetics have been studied using highly sensitive GC-MS and HPLC techniques [4]. After administration, the parent drug declines rapidly in serum, while its active metabolite, N-desalkylflurazepam (Norflurazepam), reaches much higher concentrations and has a very long elimination half-life (about 90 hours on average) [4] [5]. This information is crucial for method development, as an analytical method may need to detect both the parent drug and its long-lasting metabolite.

While a specific HPLC method for this compound was not detailed, methods for structurally related benzodiazepines like flurazepam and flunitrazepam can serve as a starting point for development [6] [7].

Key Experimental Protocols for Diagnosis

Here are detailed procedures for verifying two of the most common instrumental issues: flow rate accuracy and system leaks.

1. Verifying Flow Rate Accuracy An incorrect flow rate is a primary cause of uniform retention time shifts [2].

  • Procedure:
    • Remove the chromatographic column and connect a piece of tubing to direct the flow to waste.
    • Set the pump to the method's specified flow rate (e.g., 1.0 mL/min).
    • Using a calibrated volumetric flask (e.g., 10 mL) and a stopwatch, measure the time taken to deliver a precise volume of mobile phase (e.g., water).
    • Calculate the actual flow rate: Flow Rate (mL/min) = Volume Collected (mL) / Time (min).
    • Compare the calculated flow rate to the set point. A significant discrepancy indicates a pump issue that requires service [2].

2. Checking for System Leaks Small leaks can be subtle and not form visible droplets, especially with buffers that can crystallize and plug leaks when the system is off [3].

  • Procedure:
    • With the system running at your operational pressure, use a piece of clean, absorbent white laboratory tissue (e.g., "blue roll").
    • Carefully wipe around all potential leak points: pump seals, tubing unions, the autosampler injection valve, and column fittings.
    • Inspect the tissue for any dark blue, damp spots indicating liquid. Also, look for white crystalline deposits, which are evidence of a previous or intermittent leak of a buffered mobile phase [3].

Workflow for Systematic Troubleshooting

The following diagram outlines a logical, step-by-step process for diagnosing retention time shifts based on the observed symptom.

RT_troubleshooting Start Start: Observe Retention Time Shift Pattern Identify the Shift Pattern Start->Pattern AllSame All peaks shift by same amount Pattern->AllSame EarlyShift Early peaks shift Late peaks stable Pattern->EarlyShift RandomShift Random or varying shifts for peaks Pattern->RandomShift Drift Gradual drift over time Pattern->Drift CheckFlowTemp Check Flow Rate & Temperature AllSame->CheckFlowTemp CheckSolvent Check Sample Solvent & Mobile Phase Prep EarlyShift->CheckSolvent CheckMatrix Check Sample Matrix & Column Condition RandomShift->CheckMatrix CheckEquil Check Column Equilibration & Mobile Phase Stability Drift->CheckEquil LeakTest Perform System Leak Test CheckFlowTemp->LeakTest RemakeMP Remake Mobile Phase Replace Guard Cartridge CheckSolvent->RemakeMP FlushColumn Flush or Clean Column Adjust Sample Prep CheckMatrix->FlushColumn PrimeColumn Prime Column with Sample or Strong Solvent CheckEquil->PrimeColumn

FAQ for this compound HPLC Analysis

Q1: What is a critical pharmacokinetic factor to consider when developing an HPLC method for this compound? A major consideration is that this compound is rapidly metabolized to N-desalkylflurazepam (Norflurazepam), which is present at much higher serum concentrations and has a very long half-life [4] [5]. Your method should be able to separate and detect both the parent drug and this primary active metabolite.

Q2: Why do my retention times drift over a long sequence of injections? Gradual drift is often related to chemical changes in the system [3]. This can be due to:

  • Mobile Phase Evaporation: Volatile organic solvents or acids (e.g., TFA) in an open reservoir can evaporate, changing the composition [3].
  • Column Aging: The stationary phase can be gradually modified by sample components, requiring a guard column and periodic flushing with strong solvent [1] [2].
  • Insufficient Equilibration: After a gradient run or with a new column, ensure at least 10-15 column volumes of the initial mobile phase have passed through the column to re-equilibrate the system [2].

Q3: My peaks are shifting erratically with no clear pattern. What should I do? Erratic shifts are often caused by inadequate mobile phase mixing, unstable system pressure, or fluctuating column temperature [2]. First, ensure your mobile phase is freshly prepared and well-mixed. Then, perform system pressure and leak tests to check for pump issues or minor leaks. Finally, verify that the column thermostat is functioning correctly and that the column is securely connected [2] [3].

References

Extraction efficiency improvement flutoprazepam plasma

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

1. Is there a specific extraction protocol for flutoprazepam? Currently, a specific published protocol for this compound extraction is not available in the searched literature. The pharmacokinetic study on this compound notes that concentrations of the unchanged drug in serum are extremely low and decline rapidly, making its detection challenging [1]. Therefore, you will need to adapt a general benzodiazepine or plasma extraction method.

2. What are the most effective techniques for extracting benzodiazepines from plasma? Two modern and efficient techniques are Microwave-Assisted Extraction (MAE) and Solid-Phase Microextraction (SPME) using 3D-printed devices.

  • Microwave-Assisted Extraction (MAE): This is a well-validated, efficient method for a panel of benzodiazepines. It is considered a "green chemistry" technique as it uses less solvent and allows for simultaneous processing of multiple samples [2] [3].
  • 3D-Printed SPME: A very recent study (2025) highlights a novel 3D-printed sample preparation method for benzodiazepines in human serum, which promises simplicity and modern applicability [4].

3. How can I generally improve my plasma extraction efficiency? Efficiency improvements often focus on optimizing key parameters and incorporating cleanup steps.

  • Parameter Optimization: For MAE, factors like solvent volume and extraction time have been shown to have statistically significant positive effects on recovery [2] [3].
  • Cleanup Steps: Adding a post-extraction cleanup, such as a PEG-based protocol (DNApure), can significantly improve the purity and amplification efficiency of the extracted analytes, thereby improving the effective yield and data quality [5].
  • Modern Materials: Using methods with superabsorbent polymer (SAP) beads in a spin column format has been demonstrated to offer excellent recovery rates, high sensitivity, and strong reproducibility for lipid extraction from plasma, and this principle may be adaptable [6].

Experimental Protocols for Adaptation

Here are detailed methodologies for the two most promising techniques you can adapt for this compound.

Protocol 1: Microwave-Assisted Extraction (MAE) for Benzodiazepines

This protocol is adapted from a study that achieved recoveries between 89.8% and 102.1% for several benzodiazepines [2] [3].

  • Principle: Uses microwave energy to rapidly heat the sample and solvent, improving the extraction kinetics of analytes from the plasma matrix.
  • Optimized Parameters:
    • Temperature: 89 °C
    • Time: 13 minutes
    • Solvent: 8 mL of Chloroform/2-Propanol (4:1, v/v)
  • Workflow:
    • Centrifuge 1 mL of plasma for 10 min at 14,000 rpm to remove particulates.
    • Add 2 mL of Borate Buffer (pH 9.0) to the clarified plasma.
    • Perform MAE with the optimized parameters listed above.
    • After cooling, centrifuge the mixture to separate the organic phase.
    • Collect the organic supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the dry extract in 200 µL of your mobile phase for analysis.

G start 1. Collect Plasma Sample step1 2. Centrifuge to Clarify start->step1 step2 3. Add Borate Buffer (pH 9.0) step1->step2 step3 4. Perform MAE (89°C, 13 min, Solvent) step2->step3 step4 5. Centrifuge to Separate Phases step3->step4 step5 6. Collect Organic Phase step4->step5 step6 7. Evaporate to Dryness (N₂) step5->step6 end 8. Reconstitute for Analysis step6->end

Protocol 2: Spin-Column Based Extraction with Superabsorbent Polymer (mSAP)

This is a rapid, solid-phase-based method that has shown superior performance in lipid extraction and can serve as a conceptual model [6].

  • Principle: Uses superabsorbent polymer beads to absorb aqueous plasma components, allowing lipids or other organic analytes to be eluted with an organic solvent with high efficiency.
  • Materials: Spin column with PTFE membrane (0.2 µm), superabsorbent polymer (SAP) beads (~1 mm diameter), and organic elution solvent.
  • Workflow:
    • Place 12-15 SAP beads into the spin column's upper reservoir.
    • Load 10-50 µL of plasma onto the beads and wait 1 minute for them to swell.
    • Add 200 µL of Methyl-tert-butyl ether (MTBE)/Methanol (2:1, v/v) to the swelled SAP.
    • Wait 1 minute, then centrifuge the column at 6,000 rpm for 1 minute.
    • Collect the eluate from the tube and dry it under a gentle stream of nitrogen gas.
    • Redissolve the dried extract in a suitable solvent for analysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery Inefficient analyte transfer from plasma, suboptimal solvent Adapt the optimized MAE parameters (e.g., increase solvent volume to 8 mL [2] [3]).
Low Recovery Loss of analyte during evaporation Avoid drying completely to a film; use a gentle stream of nitrogen instead of air [2] [3].
Sample Impurity Co-extraction of interfering compounds Incorporate a PEG-based cleanup step (e.g., DNApure) after initial extraction [5].
Low Sensitivity Limit of Detection (LOD) is too high Consider switching to a more sensitive method. The mSAP spin-column method reported a LOD seven times lower than conventional methods for its target analytes [6].
High Variability Inconsistent manual handling Use a method that allows for more automation or simultaneous processing, like MAE [2] [3] or the spin-column technique [6].

Key Recommendations for Your Experiment

  • Primary Approach: Your best starting point is to adapt the Microwave-Assisted Extraction protocol [2] [3], as it is directly validated for benzodiazepines and has proven high efficiency.
  • Innovative Alternative: If MAE equipment is unavailable, explore developing a method based on the spin-column with SAP beads [6], which is a very recent and promising technique.
  • Critical Step for Purity: Regardless of the primary method, seriously consider adding a PEG-based cleanup step post-extraction to remove impurities that inhibit downstream analysis [5].

References

Flutprazepam vs. Diazepam: Pharmacological Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Flutoprazepam Diazepam
Relative Potency Approximately 4x more potent than diazepam for sedative, anxiolytic, and anticonvulsant effects [1] [2]. Muscle relaxant properties are approximately equivalent [1]. Benchmark (1x) [1].
Primary Indications Severe insomnia, anxiety, stomach ulcers (use primarily in Japan) [1]. Anxiety disorders, muscle spasms, alcohol withdrawal, seizure disorders, status epilepticus, preoperative anxiety [3] [4].
Key Metabolites Norflurazepam (N-desalkylflurazepam) is a primary active metabolite [5] [1]. Desmethyldiazepam (nordiazepam) is a primary active metabolite; other minor active metabolites include temazepam and oxazepam [4].
Elimination Half-Life (Parent Compound) 60 - 90 hours [1]. ~46 hours [4].
Elimination Half-Life (Active Metabolite) Norflurazepam: 40 - 250 hours [5] / 90 hours (average) [5]. Desmethyldiazepam: Up to 100 hours [4].
Onset of Action Not explicitly stated, but medium onset of action is reported for structurally similar benzodiazepines [5]. IV: 1-3 minutes; Oral: 15-60 minutes [4].
Duration of Action Long-lasting due to active metabolites [1] [6]. More than 12 hours [4].
Legal Status (Examples) Unscheduled in the US; Controlled in Japan, Singapore, Thailand, Hong Kong [1]. Schedule IV controlled substance in the US [3] [4].

Detailed Experimental Data and Methodologies

The data in the table above is largely derived from direct comparative animal studies and human pharmacokinetic analyses.

Behavioral Pharmacology Studies in Animal Models

A key comparative study in mice and rats evaluated the behavioral effects of this compound (coded KB-509) and its metabolites against diazepam [6].

  • Experimental Protocols:
    • Anticonflict Test (for Anxiolytic Efficacy): this compound's potency in this test was approximately equivalent to diazepam [6].
    • Footshock-Induced Fighting & Potentiation of Barbital Anesthesia (for Sedative/Hypnotic Effects): this compound was found to be more potent than diazepam [6].
    • Traction Test (for Muscle Relaxant Activity): this compound demonstrated greater potency in impairing motor function in mice [6].
    • Inhibition of Conditioned Avoidance Responses: Diazepam was more potent in suppressing this behavior, suggesting differences in the profile of CNS effects [6].
  • Conclusion: The study concluded that this compound has similar properties to diazepam but is slightly greater in potency and has a much longer duration of action, largely attributed to its active metabolites [6].
Pharmacokinetic and Metabolic Studies

The long duration of action for both compounds is critically dependent on their active metabolites.

  • This compound Metabolism: After administration, this compound itself declines rapidly. Its metabolite, Norflurazepam, appears rapidly (within 2 hours) and has a much greater concentration and a significantly longer half-life (90 hours on average) than the parent compound, driving the prolonged effects [5] [1].
  • Diazepam Metabolism: Diazepam is metabolized primarily by CYP2C19 and CYP3A4 to Desmethyldiazepam, which has an even longer half-life (up to 100 hours) and accumulates with repeated dosing, contributing to the drug's long-lasting action [4].

Mechanism of Action and Signaling Pathway

Both benzodiazepines share a common primary mechanism of action, which can be visualized in the following pathway.

G cluster_receptor GABA-A Receptor Complex BZD Benzodiazepine (BZD) This compound or Diazepam GABAA_Receptor GABA-A Receptor BZD->GABAA_Receptor Binds at interface of α and γ subunits GABA GABA (Endogenous ligand) GABA->GABAA_Receptor Binds between α and β subunits ChlorideChannel Chloride Ion (Cl⁻) Channel GABAA_Receptor->ChlorideChannel Allosteric Modulation GABAA_Receptor->ChlorideChannel Conformational Change Hyperpolarization Neuronal Hyperpolarization(Reduced neuronal excitability) ChlorideChannel->Hyperpolarization Cl⁻ Influx Effects Therapeutic Effects: • Anxiolysis • Sedation • Anticonvulsant • Muscle Relaxation Hyperpolarization->Effects

The diagram above illustrates the shared mechanism:

  • Binding Site: Both this compound and Diazepam bind as positive allosteric modulators to a specific site on the GABA-A receptor, which is found at the interface of the alpha (α) and gamma (γ) subunits [4] [7].
  • Receptor Action: This binding increases the frequency of opening of the receptor's embedded chloride ion channel in response to GABA binding [4].
  • Cellular Outcome: The increased chloride ion influx leads to hyperpolarization of the neuron, making it less likely to fire and reducing neuronal excitability throughout the central nervous system [4] [7].
  • Effect Mediation: The specific therapeutic effects (e.g., anxiolysis, sedation) are mediated by binding to receptors in different areas of the brain and spinal cord [4].

Key Insights for Researchers

  • Metabolite-Driven Activity: The pharmacokinetic and effect profiles of both drugs are heavily influenced by their long-lived, active metabolites (Norflurazepam for this compound and Desmethyldiazepam for Diazepam). This is a critical consideration for designing studies on duration of action, accumulation, and withdrawal [5] [4] [1].
  • Potency vs. Equivalence: While this compound is reported as more potent, its muscle relaxant properties are notably an exception, being approximately equivalent to Diazepam. This suggests a potentially different interaction with receptor subtypes responsible for myorelaxation versus sedation [1] [6].
  • Clinical Use vs. Research: Much of the comparative data, especially for this compound, comes from older animal studies and regional use in Japan. This contrasts with the extensive, global clinical data and newer formulations (e.g., intranasal spray) available for Diazepam [1] [8].

References

A Framework for Flutoprazepam Assay Validation per ICH Q2(R1)

Author: Smolecule Technical Support Team. Date: February 2026

The ICH Q2(R1) guideline provides a framework for validating analytical procedures. The table below outlines the core validation parameters and how they can be applied to a Flutoprazepam assay [1].

Validation Parameter Objective Consideration for this compound Assay
Accuracy Closeness between true value and value found Assess via spiked samples; consider major metabolite N-desalkylflurazepam due to rapid conversion [2].
Precision (Repeatability, Intermediate Precision) Closeness of results under prescribed conditions Determine repeatability (same day, same analyst) and intermediate precision (different days, different analysts).
Specificity Ability to assess analyte unequivocally Demonstrate no interference from metabolites (e.g., N-desalkylflurazepam), excipients, or other co-administered drugs.
Limit of Detection (LOD) Lowest amount detectable, not quantifiable Establish for parent compound and key metabolite; modern LC-MS/MS offers superior sensitivity [3].
Limit of Quantification (LOQ) Lowest amount quantifiable with precision/accuracy Set with acceptable precision (e.g., %RSD <20%) and accuracy (e.g., 80-120%).
Linearity Ability to obtain results proportional to concentration Prepare calibration standards across the range (e.g., LOQ to 150% of expected concentration).
Range Interval between upper and lower concentration levels Confirm range encompasses all linear, precise, and accurate results from the linearity study.
Robustness Reliability under small, deliberate variations Test impact of changes in flow rate, column temperature, or mobile phase pH.

Experimental Protocol for a Chromatographic Assay

While a specific protocol for this compound is not available, you can adapt the following workflow based on a published LC-MS/MS method for 53 benzodiazepines [3]. The diagram below outlines the core steps.

G cluster_sample Sample Preparation Details cluster_analysis LC-MS/MS Analysis Details cluster_data Data Processing Details SamplePrep Sample Preparation LCMSAnalysis LC-MS/MS Analysis SamplePrep->LCMSAnalysis Inject prepared sample Weigh Weigh/measure sample DataProcessing Data Processing & Validation LCMSAnalysis->DataProcessing Acquire and process data Chromatography Chromatographic Separation End End DataProcessing->End Report validated results Integrate Integrate peaks Start Start Start->SamplePrep Extract Liquid-liquid or solid-phase extraction Weigh->Extract Reconstitute Reconstitute in mobile phase Extract->Reconstitute Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Calibrate Apply calibration curve Integrate->Calibrate ValidateParam Check validation parameters Calibrate->ValidateParam

Key Experimental Details:

  • Instrumentation: The method should be run on an Agilent 1290 Infinity II LC system coupled to an Agilent 6460 triple quadrupole MS/MS or equivalent [3].
  • Ionization & Mode: Analysis should be performed in positive electrospray ionization (ESI+) mode [3].
  • Detection: Use Multiple Reaction Monitoring (MRM). This involves optimizing the instrument to detect specific precursor and product ions for both this compound and its major metabolite, N-desalkylflurazepam, for unambiguous identification [3].
  • Sample Preparation: The cited method uses a simple dilution in a mixture of methanol and mobile phase, but other techniques like liquid-liquid or solid-phase extraction can be explored to improve sensitivity and reduce matrix effects [3].

Critical Considerations for this compound Analysis

A successful assay must account for the unique properties of this compound:

  • Focus on the Metabolite: this compound is rapidly metabolized. Its primary metabolite, N-desalkylflurazepam (Norflurazepam), appears quickly and has a much longer half-life (average of 90 hours) [2]. Your method must be validated to detect and quantify this metabolite, as it will be the primary marker of exposure in biological samples.
  • Immunoassay Limitations: Immunoassays are often used for rapid screening but can be unreliable for certain benzodiazepines. One study concluded that several commercial immunoassays did not detect Flunitrazepam reliably due to poor sensitivity, a problem that could extend to other benzodiazepines like this compound [4]. Always confirm immunoassay results with a definitive technique like LC-MS/MS [5].
  • Chromatographic Separation: Ensure your LC method can adequately separate this compound and N-desalkylflurazepam from other benzodiazepines and matrix components to fulfill specificity requirements [3].

References

Flutoprazepam norflurazepam pharmacokinetic profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Flutoprazepam vs. Norflurazepam: Pharmacokinetic Profile

Parameter This compound Norflurazepam (N-Desalkylflurazepam)
Primary Role Parent Drug (Prodrug) Active Metabolite of multiple benzodiazepines [1] [2]
Elimination Half-life Very short (Parent drug declines rapidly) [1] [3] 40–250 hours (Average ~71 hours) [1] [2]
Time to Peak Concentration (Tmax) Within 2 hours [1] [3] 2 - 12 hours post this compound dose [1] [3]
Detection in Serum Drops rapidly, often undetectable after 6-9 hours [1] [3] Reaches much higher concentrations than parent drug; remains detectable for days [1] [3]
Key Clinical Implication Contributes minimally to long-term clinical effects [3] Primary driver of long-lasting sedative and anxiolytic effects; high accumulation potential [1] [3] [2]

Metabolic Relationship and Clinical Impact

The clinical effects of this compound are almost entirely due to its conversion to norflurazepam. The following diagram illustrates the metabolic pathway and its clinical consequences.

G This compound This compound Norflurazepam Norflurazepam This compound->Norflurazepam Hepatic Metabolism LongAction Long-lasting Clinical Effects Norflurazepam->LongAction Accumulation Accumulation Risk Norflurazepam->Accumulation

Key implications of this metabolic pathway include:

  • Sustained Action: The extremely long half-life of norflurazepam means that this compound has a very long duration of action, making it suitable for conditions requiring sustained anxiolytic or hypnotic effects but unsuitable for "as-needed" therapy [1] [2].
  • Accumulation Risk: With repeated dosing, norflurazepam can accumulate in the bloodstream, leading to increased sedative effects over time, such as daytime drowsiness and impaired psychomotor performance. This risk is particularly pronounced in the elderly, individuals with liver impairment, or those taking concomitant medications that affect liver enzymes [2] [4].

Supporting Experimental Data

The comparative profile is supported by key clinical pharmacokinetic studies.

  • Study Design: A single 2 mg oral dose of this compound was administered to eight normal subjects [3].
  • Analytical Methods: Serum concentrations of this compound and its metabolites were determined using newly developed, highly sensitive gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) techniques [3].
  • Key Findings:
    • This compound concentrations were extremely low (below 5 ng/mL at 2 hours) and declined to undetectable levels within 6-9 hours [3].
    • Norflurazepam concentrations were substantially higher than the parent compound at all sampling times, appearing rapidly and declining slowly with an average elimination half-life of about 90 hours [3].
  • Conclusion: The study concluded that unchanged this compound is unlikely to contribute significantly to clinical effects and that the drug exerts its therapeutic activity through conversion to the slowly eliminated norflurazepam [3] [5].

Essential Considerations for Researchers

For scientists and drug development professionals, several factors are critical:

  • Interindividual Variability: The half-life and plasma levels of norflurazepam can vary significantly between individuals. Key factors influencing this include age, gender, liver function, and the use of other drugs that induce or inhibit CYP450 enzymes [2].
  • Regulatory Status: While this compound and many of its parent compounds are controlled substances, norflurazepam has emerged as a designer benzodiazepine and is often unregulated in many countries, presenting a challenge for public health and forensic detection [1] [6].

References

Cross-reactivity flutoprazepam immunoassay specificity testing

Author: Smolecule Technical Support Team. Date: February 2026

Immunoassay Performance with Selected Benzodiazepines

Immunoassay / Platform Key Findings on Cross-Reactivity & Performance Reference Method Study Details
Roche Benzodiazepines II (BNZ2) Higher clinical sensitivity for lorazepam and clonazepam metabolites; 27% false negative rate vs. LC-MS/MS in compliance monitoring [1]. LC-MS/MS Patient samples (Emergency Department and compliance monitoring) [1].
Thermo Scientific HS & Roche HS (LDTs) Both showed acceptable clinical sensitivity/specificity for glucuronidated metabolites; HS-Roche stable, HS-Thermo reagent stability was poor [2]. LC-MS/MS LDT Urine specimens (n=82 for Thermo; n=265 for Roche); precision and stability evaluation [2].
ARK HS Benzodiazepine II (Siemens) Demonstrated fairly higher sensitivity; high cross-reactivity for lorazepam and 7-aminoclonazepam; detected designer benzodiazepine flubromazepam [3]. LC-MS/MS 501 authentic urine samples, tested before/after hydrolysis [3].
Siemens EMIT II PLUS Lower sensitivity compared to ARK assay; limited sensitivity for lorazepam (cross-reactivity <50%) [3]. LC-MS/MS Comparison study with the ARK assay on the same sample set [3].
Five Commercial Kits (Unspecified) Poor sensitivity for flunitrazepam; did not reliably detect a 1mg dose [4]. Not Specified Evaluation using spiked urine and samples from volunteers [4].

Experimental Protocols for Cross-Reactivity Assessment

The methodologies from the search results provide a framework for how cross-reactivity is typically tested, which can guide your own evaluation of flutoprazepam.

  • Sample Preparation and Analysis: Studies typically use spiked urine samples with known concentrations of the target drug [3] [4]. Samples are often processed both with and without enzymatic hydrolysis using β-glucuronidase (e.g., from E. coli, 37°C for 12 hours) to account for conjugated metabolites [3]. The immunoassay results are then compared against a confirmatory method, almost exclusively LC-MS/MS, which is considered the gold standard [2] [3] [1].
  • Performance Metrics: The core parameters measured are diagnostic sensitivity and specificity, from which false positive and false negative rates are derived [1]. Cross-reactivity for specific analytes is calculated by determining the concentration of the drug that causes a positive result, often reported as a percentage [3].
  • Workflow for Evaluating an Immunoassay: The following diagram illustrates the general experimental workflow for assessing immunoassay cross-reactivity based on these protocols:

Start Start Evaluation Prep Prepare Spiked Urine Samples (Known concentrations of this compound) Start->Prep Hydrolysis Split Samples: With/Without Hydrolysis Prep->Hydrolysis Immunoassay Run Immunoassay Screening Hydrolysis->Immunoassay Confirm Confirm with LC-MS/MS (Gold Standard) Immunoassay->Confirm Compare Compare Results & Calculate Sensitivity, Specificity, Cross-reactivity Confirm->Compare

How to Proceed with this compound Testing

Since specific data for this compound is unavailable, you can take the following steps to obtain the information you need:

  • Contact Manufacturers Directly: Inquire with the technical support teams of major immunoassay manufacturers (such as Roche, Siemens, and Thermo Scientific) about cross-reactivity data for this compound. They may have conducted internal studies that are not published.
  • Conduct In-House Validation: If possible, follow the experimental protocols outlined above to perform your own validation. This involves spiking negative urine pools with this compound and testing them with your immunoassay alongside confirmation by a specific LC-MS/MS method [2] [3].

References

Linearity range flutoprazepam analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method and Linearity Data for Flutoprazepam

The quantitative data for this compound comes from a study that developed an ultra-sensitive method for 31 benzodiazepines and tandospirone in human plasma [1].

Parameter Reported Data
Analytical Technique On-line column-switching UFLC-MS/MS (Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry) [1]
Biological Matrix Human plasma [1]
Linearity Range 0.05 to 5 ng/mL (nanograms per milliliter) [1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL (50 pg/mL) [1]
Recovery 90% [1]
Intra- & Inter-day Precision (CV) ≤ 13.6% [1]

Detailed Experimental Protocol

The methodology from the identified study involves a highly automated sample preparation and analysis process [1].

G cluster_0 On-line Sample Preparation cluster_1 UFLC Separation cluster_2 MS/MS Detection & Quantification Human Plasma Sample Human Plasma Sample On-line Sample Preparation On-line Sample Preparation Human Plasma Sample->On-line Sample Preparation UFLC Separation UFLC Separation On-line Sample Preparation->UFLC Separation MS/MS Detection & Quantification MS/MS Detection & Quantification UFLC Separation->MS/MS Detection & Quantification Data Analysis Data Analysis MS/MS Detection & Quantification->Data Analysis Protein Precipitation & Dilution Protein Precipitation & Dilution Column-Switching Extraction & Concentration Column-Switching Extraction & Concentration Protein Precipitation & Dilution->Column-Switching Extraction & Concentration Analytical Column: C18 Analytical Column: C18 Mobile Phase: Gradient Elution Mobile Phase: Gradient Elution Analytical Column: C18->Mobile Phase: Gradient Elution Ionization: ESI+ Ionization: ESI+ Detection: MRM Mode Detection: MRM Mode Ionization: ESI+->Detection: MRM Mode

This workflow visualizes the automated method used in the identified study [1].

  • Sample Preparation: The method uses an automated on-line column-switching system. Plasma samples were initially treated with perchloric acid for protein precipitation, diluted, and then directly injected. The system automatically purified and concentrated the analytes on a pretreatment column before transferring them to the analytical column, eliminating manual off-line extraction steps [1].
  • Chromatographic Separation: Separation was achieved using a C18 reverse-phase analytical column. A gradient elution was employed, with mobile phases consisting of 10 mM ammonium formate (pH 3.5) and acetonitrile, ensuring good resolution of the 32 target compounds [1].
  • Detection and Quantification: Detection was performed using tandem mass spectrometry (MS/MS) with a positive electrospray ionization (ESI+) source. The instrument operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound were monitored for highly selective and sensitive quantification [1].

Key Considerations for Your Research

  • Extreme Sensitivity: The documented method is designed for ultra-trace level detection (picogram per milliliter range), which is typical for forensic or clinical toxicology [1]. Your required sensitivity might differ for quality control in pharmaceutical development.
  • Lack of Comparative Data: The search results did not contain linearity data for this compound using more common techniques like HPLC-UV, which might be more applicable for routine analysis of dosage forms.
  • Suggested Path Forward: To find suitable comparison methods, you may need to expand your search to include:
    • General HPLC-UV methods for benzodiazepines to establish a performance baseline for less sensitive techniques.
    • Scientific databases for unpublished or older method data on this compound.
    • Chemical analog studies that use structurally similar benzodiazepines (e.g., diazepam, prazepam) to infer potential method performance for this compound.

References

Robustness testing flutoprazepam HPLC method parameters

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Robustness Testing

Robustness is defined as the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage [1]. It is a formal part of the analytical procedure lifecycle as outlined in ICH Q14 guidelines [2] [3].

For an HPLC method, robustness testing involves purposely altering key method parameters within a realistic range and evaluating their impact on method performance criteria, such as resolution, retention time, and peak area [4] [1].

Key Parameters to Test for HPLC Robustness

The table below summarizes the primary parameters to investigate during robustness testing, drawing from general HPLC practices and specific examples from analyses of other benzodiazepines and complex molecules.

Parameter Typical Variation Range Impact & Consideration Supporting Data from Search Results
Mobile Phase Composition ±1-2% absolute for organic modifier [4] Can significantly alter retention time and resolution; a 10% change in organic solvent can change retention by a factor of ~3 (the "rule of 3") [4].
pH of Aqueous Buffer ±0.1 - 0.2 pH units [1] Critical for ionizable compounds; can drastically affect retention, selectivity, and peak shape [1].
Flow Rate ±0.05 - 0.1 mL/min [5] Affects retention time and backpressure; a key parameter for transfer between HPLC and UPLC systems [6]. Example: A benzodiazepine study tested flow rates of 0.8 mL/min and 1.0 mL/min [5].
Column Temperature ±2 - 5°C [1] Impacts retention, efficiency, and selectivity, especially for large molecules like proteins; can also affect recovery [1]. Example: A mAb study tested 77°C, 80°C, and 83°C [1].
Type/Concentration of Ion-Pairing Reagent e.g., 0.09% vs. 0.11% TFA [1] Small changes can cause significant shifts in retention and selectivity of proteins and peptides [1]. Example: A mAb study showed significant retention increase and profile variation with 0.02% TFA change [1].
Different Column Batches/Brands Same specification, different batches Assesses consistency of the stationary phase; surface area and hydrophobicity variations can affect retention [1].
Gradient Time (for gradient methods) ±2 - 5% relative change [1] Alters the gradient slope, affecting resolution and retention times. For robustness, starting/ending organic concentration can be varied [4] [1]. Example: A mAb study compared gradients of 25-45% B and 30-40% B [1].

A Workflow for Conducting Robustness Tests

The following diagram outlines a general protocol for planning and executing a robustness study. You can adapt this workflow for your flutoprazepam method.

robustness_workflow Start Define Robustness Study Scope P1 Identify Critical Parameters (e.g., pH, %Organic, Temperature) Start->P1 P2 Set Test Ranges (Based on expected lab variations) P1->P2 P3 Select Experimental Design (e.g., One-Factor-at-a-Time, DoE) P2->P3 P4 Execute Experiments (Inject system suitability sample under each condition) P3->P4 P5 Measure Responses (Resolution, Retention Time, Tailing, etc.) P4->P5 P6 Analyze Data & Define Tolerances (Determine which parameters are critical and set acceptable control limits) P5->P6 End Document in Method Procedure P6->End

Experimental Design and Data Analysis

  • Experimental Design: While a "One-Factor-at-a-Time" (OFAT) approach is simple, a Design of Experiments (DoE) approach is more efficient as it can reveal interactions between parameters [7]. Specialized software can automate this process [4].
  • Data Analysis: For each experimental run, calculate system suitability parameters. Compare these results to your predefined acceptance criteria. Parameters that cause the results to fall outside these criteria when varied slightly are considered critical and should be controlled tightly in the method protocol [4] [8].

How to Proceed Without Specific this compound Data

Since direct data on this compound is unavailable, I suggest the following:

  • Use Available Benchmarks: The parameters and ranges in the table above provide a scientifically sound starting point for testing your this compound method [4] [1].
  • Conduct a Screening Study: Perform a preliminary study where you vary the parameters listed over a slightly wider range to see which ones your specific method is most sensitive to.
  • Consult General Resources: The ICH Q14 guideline is the definitive regulatory source for modern approaches to analytical procedure development, including robustness [2] [3].

References

Flutoprazepam specificity selectivity impurity testing

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts and Standard Methodologies

For context in your research, the table below defines the key analytical concepts and outlines the standard experimental approaches applicable to pharmaceutical testing, including for compounds like benzodiazepines.

Concept Definition Standard Experimental Protocols & Evidence

| Specificity [1] | The ability to unequivocally assess the target analyte in the presence of other components that may be expected to be present (e.g., impurities, degradants, matrix). | Forced Degradation Studies: Stress the drug substance under conditions like acid/base, thermal, oxidative, and photolytic exposure. Analyze to show the method can distinguish the intact drug from its degradation products [1]. Resolution of Critical Pairs: For chromatographic methods (e.g., HPLC), demonstrate baseline separation between the analyte and the closest-eluting potential interferent [1]. | | Selectivity [1] | The ability of the method to differentiate and quantify multiple analytes of interest (and an internal standard) from other components in the sample matrix. | Analysis of Blank Matrix: Inject samples of the blank biological or formulation matrix to confirm no endogenous components interfere with the analyte's signal [2] [1]. Spiked Matrix Samples: Analyze the matrix spiked with the target analytes and all known potential interferents (metabolites, co-administered drugs) to demonstrate that each can be identified and measured without cross-reactivity [2]. | | Impurity Testing [3] | The process of identifying and quantifying impurities that can be introduced during synthesis, formulation, or storage. | Use of Reference Standards: Employ certified impurity standards (e.g., from USP) to validate analytical methods for identity, purity, and potency tests [3]. Validated Chromatographic Methods: Use robust, validated methods (e.g., LC-MS/MS) that can separate, detect, and quantify impurity levels against established acceptance criteria [2] [3]. |

Analytical Workflow for Benzodiazepines

The following diagram illustrates a generalized analytical workflow for the simultaneous testing of multiple benzodiazepines and metabolites, which is relevant for assessing specificity and selectivity. This is based on a validated LC-MS/MS method from the search results [2].

G cluster_LC Liquid Chromatography (LC) Conditions cluster_MS Tandem Mass Spectrometry (MS/MS) Start Sample Preparation A Hair Sample (Human or Rat) Start->A B Methanol Extraction and Filtration A->B C LC-MS/MS Analysis B->C D Data Review & Validation C->D LC1 Column: C18 LC2 Mobile Phase: Methanol/Acetonitrile Gradient LC3 Flow Rate: 0.9 mL/min MS1 Multiple Reaction Monitoring (MRM) MS2 Ion Source: ESI

This workflow, adapted from a study analyzing 27 benzodiazepines and metabolites, shows the key steps for a selective and specific method [2]. The critical parameters are:

  • Sample Preparation: A simple methanol extraction and filtration suffice for complex matrices like hair [2].
  • Chromatographic Separation: Using a C18 column is standard for achieving baseline separation of structurally similar compounds [4] [2].
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) provides high selectivity by tracking unique parent-to-daughter ion transitions for each analyte [2].

References

System suitability testing flutoprazepam chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Methods for Benzodiazepine Analysis

The table below summarizes two robust LC-MS/MS methods suitable for analyzing a wide panel of benzodiazepines, which can be adapted for flutoprazepam.

Method Feature Method 1: Multi-Analyte Screening (2023) [1] [2] Method 2: Forensic Toxicology (2025) [3]
Analytes 53 Benzodiazepines, including designer drugs 5 common benzodiazepines (Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam)
Instrumentation Agilent 1290 Infinity II LC / 6460 Triple Quadrupole MS/MS LC-MS/MS (Specific model not detailed)
Column Not specified in abstract C18 reverse-phase column

| Mobile Phase | Not specified in abstract | A: 0.1% Formic acid in 5% Acetonitrile B: 0.1% Formic acid in 95% Acetonitrile (Gradient) | | Flow Rate | Not specified in abstract | 0.6 mL/min | | Run Time | Not specified | 15 minutes | | Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | | Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | | Sample Prep | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | | Validation | LOD, LOQ, precision, accuracy assessed for 53 compounds | LOQ: 6.0 ng/mL Linearity: 2.0–300 ng/mL (r² ≥0.99) Accuracy: 80–120% Precision: %RSD ≤15% |

Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for developing and running an LC-MS/MS method for benzodiazepines, based on the protocols from the search results.

cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) SamplePrep Sample Preparation LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Reconstitute Reconstitute in Mobile Phase LLE->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data cluster_LC cluster_LC LCMS->cluster_LC cluster_MS cluster_MS LCMS->cluster_MS LC1 C18 Reverse-Phase Column LC2 Gradient Elution LC3 Formic Acid in Water/ACN MS1 Electrospray Ionization (ESI+) MS2 Multiple Reaction Monitoring (MRM)

Sample Preparation and Derivatization Techniques

Sample preparation is critical for clean results. Here is a comparison of common techniques evaluated using the principles of White Analytical Chemistry (WAC) [4].

Technique Principle Green & Practical Merit (WAC Score) [4] Key Application for Benzodiazepines
μ-SPEed [4] Miniaturized Solid-Phase Extraction using a syringe-like device. 86/100 (Highest rated) Fast (5 min) extraction of benzodiazepines from plasma.
HS-SPME [4] Solid-Phase Microextraction in the headspace of the sample. 83/100 Used for antidepressants and one benzodiazepine in plasma.
dLLME [4] Dispersive Liquid-Liquid Microextraction. 80/100 Effective for cleaning urine/blood matrix in LC-MS/MS [3].
Silylation (for GC-MS) [5] Derivatization using BSTFA + 1% TMCS to increase volatility. Not assessed by WAC Optimal for GC-MS analysis; BSTFA volume and solvent are key factors.

How to Proceed for this compound-Specific Data

Since direct information on this compound is unavailable, here are suggested steps to find the specific data you need:

  • Search Specialized Databases: Look up This compound on scientific databases like SciFinder-n, Reaxys, or PubMed. These resources often contain detailed analytical methods within primary research or patent literature that may not be indexed in general web searches.
  • Consult Analytical Standards Suppliers: Check the websites of companies that supply analytical standards (e.g., Cerilliant, Cayman Chemical). They often provide certificates of analysis (CoA) or application notes that include recommended chromatographic conditions for the compounds they sell.
  • Adapt Existing Methods: The methods summarized here, particularly the LC-MS/MS protocols [1] [3] [2], provide an excellent starting point. You can use the described columns, mobile phases, and ionization techniques to begin method development and system suitability testing for this compound.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

342.0935190 Da

Monoisotopic Mass

342.0935190 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2GHY1101MM

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

25967-29-7

Wikipedia

Flutoprazepam

Dates

Last modified: 08-15-2023

[Metabolic fate of flutoprazepam (KB-509). IV. Pharmacokinetics of flutoprazepam-2-14C and desalkylflutoprazepam-2-14C in dog plasma]

A Kozaki, S Sakurai, N Awata
PMID: 7182452   DOI: 10.1248/yakushi1947.102.12_1177

Abstract




[Behavioral effects of flutoprazepam (KB-509) and its metabolites]

S Ueki, T Sukamoto, S Watanabe, T Yamamoto, Y Kataoka, S Shibata, D Suwandi, K Shibata, M Takano, Y Sato
PMID: 6890927   DOI:

Abstract

The behavioral effects of KB-509 and its metabolites were investigated and compared with those of diazepam in mice and rats. The locomotor activity of mice measured by an Animex test was decreased with relatively large doses of KB-509 and diazepam. The anticonflict effect of KB-509 in rats was approximately as potent as that of diazepam. The lever pressing responses in the unpunished period were reduced by diazepam at a dose of 50 mg/kg p.o., while they were not affected by KB-509 even at a large dose such as 100 mg/kg p.o. KB-509 inhibited conditioned avoidance responses of the rat in a shuttle box at an extremely large dose such as 1000 mg/kg p.o. This effect of KB-509 was much less potent than that of diazepam. KB-509 was more potent than diazepam in inhibiting footshock-induced fighting behavior in mice. KB-509 and diazepam prevented maximal electroshock, pentetrazol, and strychnine induced convulsions in mice. KB-509 was more potent than diazepam in potentiating barbital anesthesia, in impairing rotarod performance, and in muscle relaxant activity measured by a traction test in mice. The pharmacological activity of desalkyl-KB-509 was more potent than that of KB-509 and that of desalkyl-3-OH-KB-509 was approximately as potent as that of KB-509. These results indicate that KB-509 possesses pharmacological properties similar to that of diazepam, and it is slightly greater in potency and is much longer in duration of action than diazepam.


In vitro and ex vivo inhibition by flutoprazepam of [3H]flunitrazepam binding to mouse brain receptors

K Oki, T Sukamoto, K Ito, T Nose
PMID: 6148044   DOI:

Abstract

The ability of flutoprazepam, a new antianxiety drug of the benzodiazepine class, to inhibit [3H]flunitrazepam binding to mouse brain receptors was investigated in vitro and ex vivo (measurement of [3H]flunitrazepam binding in vitro after in vivo treatment of animals with unlabelled drugs). The Ki values for [3H]flunitrazepam binding in vitro were as follows: flutoprazepam (13.0 nM), diazepam (2.7 nM), nitrazepam (5.3 nM), prazepam (68.5 nM) and chlordiazepoxide (234 nM). Two metabolites of flutoprazepam, N-desalkyl-flutoprazepam (Ki = 3.1 nM) also inhibited [3H]flunitrazepam binding in vitro with higher potencies than that of flutoprazepam. Flutoprazepam was found to be more active in inhibiting [3H]flunitrazepam binding ex vivo and in preventing pentetrazol convulsions than predicted from Ki values. The ID50 values for inhibiting [3H]flunitrazepam binding ex vivo were 0.32 mg/kg, p.o. (flutoprazepam), 0.89 mg/kg, p.o. (diazepam), 0.94 mg/kg, p.o. (nitrazepam), 1.98 mg/kg, p.o. (prazepam) and 23.3 mg/kg, p.o. (chlordiazepoxide), respectively. The correlation between ID50 values ex vivo and ED50 values for preventing pentetrazol convulsions was highly significant (r = 0.929). These results suggest that flutoprazepam can exert its pharmacological activities by itself and that two metabolites also play an important role in the effects of flutoprazepam in vivo.


[Antiulcerogenic action of 7-chloro-1-cyclopropylmethyl-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one (KB-509), a new benzodiazepine derivative]

T Fukuda, K Itoh, T Nose
PMID: 7052359   DOI:

Abstract

Effects of KB-509, a new derivative of benzodiazepines and expected to be classified as an antianxiety drug, were studied on the experimental stress ulcers and serum 11-hydroxycorticosterone (11-OHCS) in mice. Firstly, we looked for a stress procedure under which diazepam would show antiulcerogenic effects at a lower dose than those required for a muscle relaxant effect in this species. We found that diazepam possessed a strong antiulcerogenic activity under the stress procedure (26 degrees C, 5 hr restraint and water immersion). KB-509 had a potent protective effect on the erosions induced by the present mild stress method at a considerably low dose (ED50: 0.36 mg/kg, p.o.) and the potency was about 3 and 9 times greater than that of diazepam and atropine sulfate, respectively. KB-509 did not affect indomethacin-induced gastric erosions and thermal ulcers, as did diazepam. KB-509 and diazepam depressed stress-induced increase of serum 11-OHCS in mice, but not at the low doses required for antiulcerogenic effects. In conclusion, the results in this study suggest that the stress method described may be used to evaluate the antianxiety effect of benzodiazepines, especially in mice, and that KB-509 is superior to both diazepam and atropine in antiulcerogenic activity.


Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects

N Barzaghi, L Leone, M Monteleone, G Tomasini, E Perucca
PMID: 2633923   DOI: 10.1007/BF03190114

Abstract

The single dose pharmacokinetics of flutoprazepam and its active N-desalkyl metabolite were determined in 8 normal subjects by using newly developed, highly sensitive, GC-MS and HPLC techniques. Following a 2 mg dose of the drug, the concentrations of unchanged flutoprazepam in serum were extremely low (below 5 ng/ml at 2 h) and declined rapidly to undetectable levels within 6-9 h after dosing. At all sampling times, the serum concentration of the N-dealkylated metabolite (N-desalkylflurazepam) was much greater than that of the parent compound. This metabolite appeared in serum rapidly (within 2 h), reached a peak between 2 and 12 h and declined slowly, with an elimination half-life of about 90 h on average. The serum concentration of two additional putative metabolites (3-hydroxy-flutoprazepam and N-desalkyl-3-hydroxy-flutoprazepam) was below the limit of detection (2 ng/ml) in all samples. Mild CNS effects (documented by prolonged choice reaction time) were present at 2 and 4 h but were no longer detectable at 9 h. It is suggested that unchanged flutoprazepam is unlikely to contribute significantly to clinical effects and that the drug exerts its therapeutic activity through conversion to the slowly eliminated N-desalkyl metabolite.


Propranolol does not alter flutoprazepam kinetics and metabolism in the rat

I Conti, S Sarati, S Caccia
PMID: 1936062   DOI: 10.1007/BF03189875

Abstract

The influence of propranolol on the disposition of flutoprazepam, a benzodiazepine derivative extensively biotransformed by hepatic microsomal oxidation, was evaluated in the rat. Propranolol was infused subcutaneously with osmotic minipumps (5 mg/day) to obtain steady-state concentrations of about 200 ng/ml. Flutoprazepam (5 mg/kg) was given intraperitoneally on the third day of propranolol infusion. There was some variability in flutoprazepam disposition, consistent with the concept of an extensive first-pass metabolism of high-extraction drugs. Propranolol had no significant effects on the kinetics of flutoprazepam or norflutoprazepam, an active metabolite possibly accounting for a substantial part of the parent compound's pharmacological and clinical effects. It was concluded that there is no evidence of any pharmacokinetic interaction between this beta-adrenoceptor blocker and flutoprazepam in the rat.


Effect of flutoprazepam on skills essential for driving motor vehicles

L Moser, A Macciocchi, H Plum, Bückmann
PMID: 1974429   DOI:

Abstract

The effects of the 1,4-benzodiazepine derivative flutoprazepam on the skills essential for driving motor vehicles were tested 2.5 h after intake of 1 x 2 mg and 1 x 4 mg, comparing with placebo. 18 healthy subjects who had homogeneous results in psychological/physical tests took part in the study. The study had a double-blind, randomized crossover design with 7-day washout periods. 2.5 h after intake of 4 mg flutoprazepam, the ability to drive was impaired. Only a very slight reduction in skill was found at the same time under the influence of 2 mg of the drug.


[Psycopharmacological and general pharmacological studies of 7-chloro-1-cyclopropylmethyl-1, 3-dihydro-5-(2-fluorophenyl)-2H-1, 4-benzodiazepin-2-one (KB-509) (author's transl)]

T Sukamoto, K Aikawa, K Itoh, T Nose
PMID: 7203280   DOI:

Abstract

KB-509, a new derivative of benzodiazepines, increased locomotor activities of mice in doses of 8-32 mg/kg (p.o.) and a decrease occurred with higher doses. This drug was 3-6 and 1-2 times more potent than diazepam (DZP) and nitrazepam (NZP), respectively, in anticonvulsant (anti-pentylenetetrazol, bemegride, strychnine) activities, antiaggressive activity and potentiation of chlorprothixene-induced hypnosis in mice. On the other hand, KB-509 possessed similar potency to DZP and NZP in muscle relaxant activity in mice and inhibition of flexor in cats, and was markedly weaker than DZP and NZP in causing a loss of righting reflex in mice. In the spontaneous EEG activity, KB-509 induced a drowsy pattern and slightly inhibited arousal response to EEG in rabbits, as did DZP. In particular, KB-509 was more potent than DZP in suppressing the amygdala afterdischarge and had a longer duration of action. KB-509 and DZP slightly depressed body temperature, the cardio-respiratory system and the gastrointestinal tract in high doses. Potentiation of spontaneous motility of the uterus and increase of urine excretion were also observed with high doses. In conclusion, KB-509 is superior to both DZP and NZP in the ratio of anticonvulsant and/or taming activities and muscle relaxant activity, and has a weak central depressant activity.


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